2-Nitrophenoxyacetyl Chloride
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenoxy)acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c9-8(11)5-14-7-4-2-1-3-6(7)10(12)13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEWBGACGIKCIJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462295 | |
| Record name | 2-Nitrophenoxyacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20142-87-4 | |
| Record name | 2-Nitrophenoxyacetyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Nitrophenoxyacetyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Nitrophenoxyacetyl Chloride synthesis from 2-nitrophenoxyacetic acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-Nitrophenoxyacetyl Chloride from its precursor, 2-nitrophenoxyacetic acid. The conversion of a carboxylic acid to an acid chloride is a fundamental transformation in organic synthesis, rendering the molecule more susceptible to nucleophilic attack and serving as a crucial step in the preparation of esters, amides, and other acyl derivatives. This guide outlines two prevalent and effective methods for this conversion: the use of thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).
Core Synthesis Pathways
The synthesis of this compound from 2-nitrophenoxyacetic acid is typically achieved by treating the carboxylic acid with a chlorinating agent. The two most common and reliable reagents for this transformation are thionyl chloride and oxalyl chloride. Both reagents effectively replace the hydroxyl group of the carboxylic acid with a chlorine atom, yielding the desired acid chloride. The choice between these reagents often depends on the scale of the reaction, the sensitivity of the starting material to heat, and the desired purity of the final product.
The reaction with thionyl chloride proceeds with the evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases. This method often requires heating the reaction mixture to reflux. The oxalyl chloride method, frequently catalyzed by N,N-dimethylformamide (DMF), can often be performed at room temperature and produces gaseous byproducts of carbon dioxide (CO), carbon monoxide (CO), and hydrogen chloride (HCl).
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of acid chlorides from substituted phenoxyacetic acids, which can be adapted for the synthesis of this compound.
| Parameter | Thionyl Chloride Method | Oxalyl Chloride Method |
| Starting Material | 2-nitrophenoxyacetic acid | 2-nitrophenoxyacetic acid |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Oxalyl chloride ((COCl)₂) |
| Molar Equiv. of Agent | 2.0 - 5.0 equivalents[1] | 1.2 - 1.5 equivalents[2][3] |
| Solvent | Dichloromethane (DCM), Toluene, or neat[1] | Anhydrous Dichloromethane (DCM)[1][4] |
| Catalyst | None required (sometimes pyridine or DMF)[1] | Catalytic N,N-Dimethylformamide (DMF)[1][3] |
| Reaction Temperature | Reflux (e.g., 55-80 °C)[1][2] | Room Temperature[1][4] |
| Reaction Time | 3 - 4 hours[1][2] | 1.5 - 24 hours[1][3][4] |
| Typical Yield | 85 - 92% (for analogous systems)[1] | Generally high (specific data not available)[1] |
| Work-up | Distillation of excess SOCl₂[1][5] | Rotary evaporation of solvent and excess reagent[1][4] |
| Purification | Fractional distillation under reduced pressure[1] | Often used crude in the next step[5] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound based on established procedures for analogous substituted phenoxyacetic acids.
Method 1: Synthesis using Thionyl Chloride
This protocol is adapted from general procedures for the synthesis of substituted phenoxyacetyl chlorides.[1][2][5]
Procedure:
-
To a round-bottomed flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases), add 2-nitrophenoxyacetic acid (1.0 equivalent).
-
Add an excess of thionyl chloride (2.0 to 5.0 equivalents), either neat or in a dry, inert solvent such as dichloromethane (DCM) or toluene.[1]
-
The mixture is heated to reflux (the temperature will depend on the solvent used; if neat, the boiling point of thionyl chloride is 76 °C) and maintained for 3-4 hours, or until the evolution of gaseous byproducts ceases.[1][2]
-
After the reaction is complete, the reaction mixture is cooled to room temperature.
-
Excess thionyl chloride and solvent (if used) are carefully removed by distillation, initially at atmospheric pressure and then under reduced pressure.[1][5]
-
The resulting crude this compound can be purified by fractional distillation under high vacuum to yield the final product.
Method 2: Synthesis using Oxalyl Chloride
This protocol is a general method for the conversion of carboxylic acids to acyl chlorides and is often preferred for its milder reaction conditions.[1][3][4]
Procedure:
-
In a dry, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-nitrophenoxyacetic acid (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
To this solution, add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 1-2 drops).[1][3]
-
The flask is cooled in an ice bath (0 °C).
-
Oxalyl chloride (1.2 to 1.5 equivalents) is added dropwise to the stirred solution via a syringe.[2][3]
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 1.5 to 5 hours (the reaction can be monitored by the cessation of gas evolution).[1][4]
-
Upon completion, the solvent and excess oxalyl chloride are removed by rotary evaporation. The crude this compound is often of sufficient purity to be used in subsequent reactions without further purification.[5]
Mandatory Visualizations
The following diagrams illustrate the general experimental workflows for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound using thionyl chloride.
Caption: Workflow for the synthesis of this compound using oxalyl chloride.
References
An In-depth Technical Guide to 2-Nitrophenoxyacetyl Chloride for Researchers and Drug Development Professionals
An essential acylating agent and building block in synthetic chemistry, 2-Nitrophenoxyacetyl Chloride serves as a versatile reagent in the development of novel therapeutics and complex organic molecules. This document provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis and characterization, and insights into its applications.
Core Physicochemical Properties
This compound is a reactive organic compound notable for its ortho-substituted nitro group on the phenoxy ring. This substitution pattern influences its reactivity and provides a handle for further chemical transformations, including its potential use in the generation of photolabile protecting groups.[1][2] Its core properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₈H₆ClNO₄ | [3] |
| Molecular Weight | 215.59 g/mol | [3] |
| CAS Number | 20142-87-4 | [3] |
| Appearance | Solid (predicted) | |
| Melting Point | 43 °C | [3] |
| Boiling Point | Data not available | |
| Density | Data not available | |
| Solubility | Reacts with water. Soluble in aprotic organic solvents. | [4] |
Synthesis and Characterization
The synthesis of this compound is typically achieved through a two-step process, starting with the preparation of 2-nitrophenoxyacetic acid, followed by its conversion to the corresponding acid chloride.
Experimental Protocols
Step 1: Synthesis of 2-Nitrophenoxyacetic Acid
-
Materials: 2-nitrophenol, ethyl chloroacetate, sodium hydroxide, water, diethyl ether, hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide to form the sodium 2-nitrophenoxide salt.
-
To this solution, add ethyl chloroacetate and heat the mixture under reflux for several hours.
-
After cooling, the reaction mixture is acidified with hydrochloric acid to precipitate the crude 2-nitrophenoxyacetic acid.
-
The crude product is then extracted with diethyl ether.
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is achieved by recrystallization from a suitable solvent system, such as ethanol/water.
-
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) or oxalyl chloride are commonly used reagents for this purpose.[5][6][7][8]
-
Materials: 2-nitrophenoxyacetic acid, thionyl chloride (or oxalyl chloride), dry dichloromethane (DCM), and a catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride.
-
Procedure using Thionyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 2-nitrophenoxyacetic acid in an excess of thionyl chloride.
-
Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride is carefully removed by distillation under reduced pressure to yield the crude this compound. The product is often used in the next step without further purification.
-
-
Procedure using Oxalyl Chloride:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve 2-nitrophenoxyacetic acid in dry dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride (typically 1.2-1.5 equivalents) to the mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by the cessation of gas evolution (CO, CO₂, and HCl).
-
Once the reaction is complete, the solvent and excess reagents are removed under reduced pressure to yield the crude this compound.
-
The general workflow for the synthesis of this compound is depicted in the following diagram.
Spectroscopic Characterization
Due to the lack of publicly available experimental spectra for this compound, the following data is predicted based on the analysis of its structural analogues and established spectroscopic principles.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetyl group. The chemical shifts are influenced by the electron-withdrawing nitro group and the ether linkage.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~8.0-8.2 | d | Aromatic H |
| ~7.6-7.8 | t | Aromatic H |
| ~7.2-7.4 | t | Aromatic H |
| ~7.0-7.2 | d | Aromatic H |
| ~4.8-5.0 | s | -OCH₂CO- |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbon and the aromatic carbons will exhibit distinct chemical shifts.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~168-172 | C=O (acid chloride) |
| ~150-155 | Ar-C (ipso to O) |
| ~140-145 | Ar-C (ipso to NO₂) |
| ~120-135 | Ar-C (CH) |
| ~65-70 | -OCH₂CO- |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl stretch of the acid chloride.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1780-1815 | Strong | C=O stretch (acid chloride) |
| ~1520-1540 | Strong | Asymmetric NO₂ stretch |
| ~1340-1360 | Strong | Symmetric NO₂ stretch |
| ~1200-1300 | Strong | C-O-C stretch (aryl ether) |
| ~700-800 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns. The presence of chlorine will be indicated by the M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.
| Predicted m/z | Fragment |
| 215/217 | [M]⁺ (Molecular ion) |
| 180 | [M - Cl]⁺ |
| 138 | [M - COCl]⁺ |
| 122 | [C₆H₄NO₂]⁺ |
| 92 | [C₆H₄O]⁺ |
Reactivity and Applications
This compound, as a reactive acid chloride, is a valuable reagent for introducing the 2-nitrophenoxyacetyl group into various molecules. This functionality can serve as a linker or a protecting group in organic synthesis.
A primary application of acid chlorides is the acylation of amines to form stable amide bonds.[4][9][10] This reaction is fundamental in peptide synthesis and the development of bioconjugates.[2] The 2-nitrophenoxyacetyl group, once incorporated, can potentially be cleaved under specific conditions, such as photolysis, making it a candidate for a photolabile protecting group.[1][2]
The general reaction of this compound with a primary amine to form an N-substituted amide is illustrated below.
Safety Information
This compound is classified as a corrosive substance that causes burns.[3] It is expected to react with water and should be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[3]
This technical guide provides a foundational understanding of this compound for its application in research and development. Further experimental validation of the predicted data is recommended for specific applications.
References
- 1. (2-Nitrophenyl)acetic acid - Wikiwand [wikiwand.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2-NITROPHENYLACETIC ACID FOR SYNTHESIS [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reactivity: substitution at carboxyl [employees.csbsju.edu]
- 9. che.hw.ac.uk [che.hw.ac.uk]
- 10. Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
2-Nitrophenoxyacetyl Chloride CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Nitrophenoxyacetyl Chloride (CAS No. 20142-87-4), a valuable reagent in organic synthesis. The document details its chemical and physical properties, provides established experimental protocols for its synthesis, and discusses its applications, particularly the related 2-nitrophenylacetyl group's role as a protecting group. This guide is intended to be a key resource for professionals in research and drug development, offering detailed data and methodologies to support their work with this compound.
Chemical Identification and Properties
This compound is a reactive acyl chloride characterized by a 2-nitrophenoxy substituent. Its chemical structure and key identifiers are presented below.
Molecular Structure:
graph "2-Nitrophenoxyacetyl_Chloride" {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];
rankdir="LR";
"C1" [label="C"];
"C2" [label="C"];
"C3" [label="C"];
"C4" [label="C"];
"C5" [label="C"];
"C6" [label="C"];
"O1" [label="O"];
"N1" [label="N"];
"O2" [label="O"];
"O3" [label="O"];
"C7" [label="C"];
"O4" [label="O"];
"C8" [label="C"];
"Cl1" [label="Cl"];
"H1" [label="H"];
"H2" [label="H"];
"H3" [label="H"];
"H4" [label="H"];
"H5" [label="H"];
"H6" [label="H"];
// Aromatic ring
"C1" -- "C2";
"C2" -- "C3";
"C3" -- "C4";
"C4" -- "C5";
"C5" -- "C6";
"C6" -- "C1";
// Substituents on the ring
"C1" -- "O1";
"C2" -- "N1";
"C3" -- "H1";
"C4" -- "H2";
"C5" -- "H3";
"C6" -- "H4";
// Nitro group
"N1" -- "O2" [style=double];
"N1" -- "O3";
// Acetyl chloride group
"O1" -- "C7";
"C7" -- "H5";
"C7" -- "H6";
"C7" -- "C8";
"C8" -- "O4" [style=double];
"C8" -- "Cl1";
}
Synthesis of this compound.
Detailed Protocol:
-
Materials:
-
2-Nitrophenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere (e.g., nitrogen or argon)
-
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrophenoxyacetic acid.
-
Under an inert atmosphere, add a suitable anhydrous solvent.
-
Slowly add an excess of thionyl chloride to the flask. The reaction is typically carried out with at least two equivalents of thionyl chloride.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours, or until the evolution of gaseous byproducts (SO₂ and HCl) ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Excess thionyl chloride and the solvent can be removed by distillation under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or recrystallization.
Spectroscopic Data
Table 3: Predicted Spectroscopic Data
Technique Expected Peaks/Signals ¹H NMR Aromatic protons (multiplet, ~7.0-8.2 ppm), Methylene protons (-O-CH₂-CO-, singlet, ~4.8-5.0 ppm) ¹³C NMR Carbonyl carbon (~170 ppm), Aromatic carbons (~115-155 ppm), Methylene carbon (~65-70 ppm) IR (Infrared) C=O stretch (strong, ~1780-1820 cm⁻¹), NO₂ stretches (strong, ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹), C-O-C stretch (~1200-1300 cm⁻¹) MS (Mass Spec) Molecular ion peak (M⁺) at m/z 215, Isotope peak for ³⁷Cl at M+2, Fragmentation pattern showing loss of Cl, COCl, and NO₂.
Applications in Organic Synthesis
The primary utility of this compound lies in its reactivity as an acylating agent. However, a significant application of the related 2-nitrophenylacetyl group is as a photolabile protecting group in organic synthesis.
The 2-Nitrophenylacetyl Group as a Protecting Group
The 2-nitrophenylacetyl group can be introduced to protect alcohols and amines. This protecting group is stable under various reaction conditions but can be selectively removed under mild conditions, making it a valuable tool in multi-step syntheses.
Workflow for Protection and Deprotection:
Protection and deprotection workflow.
The photolabile nature of the 2-nitrobenzyl moiety allows for the cleavage of the protecting group upon irradiation with UV light, typically around 350 nm. This method of deprotection is advantageous as it is performed under neutral conditions and does not require harsh chemical reagents.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound. Appropriate safety precautions must be taken during its handling and storage.
Table 4: Safety Information
Hazard Precaution Corrosive Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1] Moisture Sensitive Reacts with water and moisture to produce hydrochloric acid. Handle and store under anhydrous conditions in a tightly sealed container. Inhalation May be harmful if inhaled. Work in a well-ventilated fume hood. First Aid In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Conclusion
This compound is a versatile reagent for the introduction of the 2-nitrophenoxyacetyl group. While its direct applications in drug development and signaling pathways are not extensively documented, the utility of the related 2-nitrophenylacetyl moiety as a photolabile protecting group highlights its potential in complex organic synthesis. This guide provides essential information for the safe and effective use of this compound in a research setting. Further investigation into its specific applications is warranted to fully explore its potential in medicinal chemistry and materials science.
References
Spectral Data and Experimental Protocols for 2-Nitrophenoxyacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and experimental protocols related to 2-nitrophenoxyacetyl chloride. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted spectral characteristics based on analogous compounds and fundamental principles of spectroscopy. Detailed experimental protocols for its synthesis and spectral analysis are also provided to enable researchers to generate and verify this data.
Predicted Spectral Data
The following tables summarize the predicted quantitative spectral data for this compound. These predictions are derived from the analysis of structurally similar compounds, including phenoxyacetyl chloride and 2-nitrophenol.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.0 - 5.2 | Singlet | 2H | -O-CH₂ -COCl |
| ~7.2 - 7.4 | Multiplet | 1H | Ar-H |
| ~7.6 - 7.8 | Multiplet | 2H | Ar-H |
| ~8.1 - 8.3 | Multiplet | 1H | Ar-H |
Predicted in CDCl₃ solvent.
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Assignment |
| ~68 - 72 | -O-C H₂-COCl |
| ~115 - 120 | Ar-C H |
| ~125 - 130 | Ar-C H |
| ~135 - 140 | Ar-C H |
| ~140 - 145 | Ar-C -NO₂ |
| ~150 - 155 | Ar-C -O |
| ~168 - 172 | -C OCl |
Predicted in CDCl₃ solvent.
Table 3: Predicted IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3100 - 3000 | Aromatic C-H stretch |
| ~2900 - 2800 | Aliphatic C-H stretch |
| ~1780 - 1810 | C=O stretch (acid chloride) |
| ~1580 - 1600 | Aromatic C=C stretch |
| ~1520 - 1540 | N-O asymmetric stretch (nitro group) |
| ~1340 - 1360 | N-O symmetric stretch (nitro group) |
| ~1200 - 1250 | Ar-O-C stretch |
| ~800 - 850 | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data of this compound
| m/z | Predicted Fragment |
| 215/217 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotope pattern) |
| 180 | [M - Cl]⁺ |
| 139 | [O₂N-C₆H₄-O]⁺ |
| 123 | [O₂N-C₆H₄]⁺ |
| 93 | [C₆H₅O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from its corresponding carboxylic acid.
Materials:
-
2-Nitrophenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Dry dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, suspend 2-nitrophenoxyacetic acid in an excess of thionyl chloride (approximately 3-5 equivalents).
-
Add a few drops of dry dimethylformamide (DMF) as a catalyst.
-
Attach a reflux condenser fitted with a drying tube.
-
Gently reflux the mixture with stirring for 2-3 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, co-evaporation with an inert dry solvent like toluene can be performed.
-
The resulting crude this compound, typically an oil or low-melting solid, can be used directly for the next step or purified by vacuum distillation.
Spectral Analysis Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
-
Instrumentation: Acquire the spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is expected to be a liquid or low-melting solid and is moisture-sensitive, the Attenuated Total Reflectance (ATR) method is recommended. Place a small drop of the sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the clean, empty ATR crystal before running the sample.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or acetonitrile.
-
Instrumentation: Use a mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) for separation and analysis.
-
Ionization: Electron Ionization (EI) is a suitable method for this compound.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for the synthesis and spectral analysis of this compound.
Caption: Analogy of the synthesis reaction to a signaling pathway.
Solubility Profile of 2-Nitrophenoxyacetyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of 2-nitrophenoxyacetyl chloride in common organic solvents. Due to the compound's reactivity, particularly its susceptibility to hydrolysis and alcoholysis, quantitative solubility data is scarce in publicly available literature. Therefore, this guide focuses on a qualitative assessment based on documented reaction conditions and the general principles of acyl chloride chemistry. The information herein is intended to guide solvent selection for synthesis, purification, and various applications in research and drug development.
Qualitative Solubility of this compound
The solubility of this compound is primarily dictated by its chemical structure, which includes a polar acyl chloride group and a nitrophenoxy moiety. As a general rule for acyl chlorides, they are soluble in a range of nonpolar and polar aprotic solvents.[1][2] However, they are reactive towards protic solvents.
Below is a summary of the expected qualitative solubility of this compound in various common organic solvents.
| Solvent Class | Common Solvents | Expected Solubility/Reactivity | Rationale |
| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (MeCN), N,N-Dimethylformamide (DMF) | Likely Soluble | These solvents do not possess acidic protons and are therefore unreactive towards the acyl chloride group. Their polarity is sufficient to dissolve the polar this compound molecule. Dichloromethane is a commonly cited solvent for reactions involving acyl chlorides.[2] |
| Nonpolar | Toluene, Hexane, Diethyl Ether | Likely Soluble to Sparingly Soluble | While less polar, these solvents can still dissolve this compound, particularly those with some degree of polarity like diethyl ether.[1] Solubility in highly nonpolar solvents like hexane may be more limited. |
| Polar Protic | Water, Alcohols (e.g., Methanol, Ethanol) | Reactive | Acyl chlorides react vigorously with protic solvents.[2][3] In the presence of water, this compound will hydrolyze to form 2-nitrophenoxyacetic acid and hydrochloric acid.[1] With alcohols, it will undergo alcoholysis to form the corresponding ester. Therefore, these are not suitable solvents for dissolving and recovering the compound intact.[1] |
Experimental Protocol for Qualitative Solubility Determination
The following is a general procedure for determining the qualitative solubility of a reactive compound like this compound. All work should be performed in a fume hood with appropriate personal protective equipment.
Materials:
-
This compound
-
A selection of anhydrous organic solvents (e.g., Dichloromethane, Toluene, Tetrahydrofuran, Hexane, Acetonitrile)
-
Small, dry test tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Preparation: Dispense approximately 1 mL of the chosen anhydrous solvent into a dry test tube.
-
Initial Addition: Add a small, accurately weighed amount (e.g., 10 mg) of this compound to the solvent.
-
Mixing: Cap the test tube and vortex the mixture for 30-60 seconds at room temperature.
-
Observation: Visually inspect the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A significant portion of the solid remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Incremental Addition (if soluble): If the initial amount dissolves, continue to add small, weighed portions of this compound, vortexing after each addition, until the solution becomes saturated (i.e., solid material remains undissolved). Record the total mass of solute added to estimate the approximate solubility.
-
Reactivity Check: For any solvent where dissolution is observed, it is prudent to monitor the solution over a short period (e.g., by TLC or ¹H NMR) to ensure the compound is not slowly reacting with trace impurities in the solvent.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a chemical reaction involving this compound, where solvent selection based on solubility is a critical initial step.
Caption: Workflow for a typical reaction using this compound.
References
Navigating the Risks: A Technical Guide to Handling 2-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide addresses the hazards and safety precautions for handling 2-Nitrophenoxyacetyl Chloride (CAS No. 20142-87-4). Due to the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guide synthesizes information from the SDSs of structurally similar acyl chlorides, including phenoxyacetyl chloride, chloroacetyl chloride, and 3-ethoxy-acryloyl chloride. The provided data and recommendations should be regarded as a precautionary framework to ensure the highest safety standards in the laboratory.
Physicochemical and Hazard Profile
This compound is a reactive acyl chloride. While specific quantitative data for this compound is scarce, the properties of analogous compounds provide critical insight into its hazard profile. The presence of the nitro group and the acyl chloride moiety suggests significant reactivity and potential for hazardous reactions.
Table 1: Physicochemical and Toxicological Data of this compound and Analogous Compounds
| Property | This compound | Phenoxyacetyl Chloride | Chloroacetyl Chloride | 3-Ethoxy-acryloyl chloride |
| CAS Number | 20142-87-4 | 701-99-5 | 79-04-9 | 6191-99-7 |
| Molecular Formula | C₈H₆ClNO₄ | C₈H₇ClO₂ | C₂H₂Cl₂O | C₅H₇ClO₂ |
| Molecular Weight | 215.59 g/mol | 170.59 g/mol | 112.94 g/mol | 134.56 g/mol |
| Appearance | Data not available | Clear, colorless to pale yellow liquid | Colorless to light yellow liquid | Flammable liquid and vapor |
| Melting Point | 43 °C | Data not available | -22 °C | Data not available |
| Boiling Point | Data not available | 226 °C[1] | 105 - 107 °C | Data not available |
| Flash Point | Data not available | 108 °C[1] | 65 °C | Data not available |
| GHS Hazard Statements | Corrosive (GHS05)[2] | Causes severe skin burns and eye damage.[1] | Toxic if swallowed, in contact with skin or if inhaled. Causes severe skin burns and eye damage. | Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction. May cause allergy or asthma symptoms or breathing difficulties if inhaled. |
| Risk Codes | R34: Causes burns[2] | |||
| Safety Codes | S26, S36/37/39[2] |
Disclaimer: The data for analogous compounds is provided for guidance and may not be fully representative of this compound. All handling procedures should be conducted with the utmost caution.
Hazard Identification and Signaling Pathway
The primary hazards associated with this compound stem from its high reactivity, particularly with nucleophiles like water, and its corrosive nature. The following diagram illustrates the logical progression from the chemical's intrinsic properties to the necessary safety precautions.
Experimental Protocols: Safe Handling Workflow
Adherence to a strict experimental workflow is paramount when handling this compound. The following protocol outlines the key steps for its safe use in a laboratory setting.
3.1. Preparation and Personal Protective Equipment (PPE)
-
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with a tested face velocity.[3]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[4]
-
Hand Protection: Wear chemically resistant gloves, such as butyl rubber or Viton. A double layer of nitrile gloves may be used for short-term handling but should be changed immediately upon contamination.[4]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.[3]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an acid gas cartridge is necessary.[3]
-
3.2. Handling and Storage
-
Inert Atmosphere: Handle and store the compound under an inert atmosphere, such as nitrogen or argon, to prevent degradation from moisture.
-
Moisture Prevention: Use oven-dried glassware and anhydrous solvents. Never add water directly to the compound.[5]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat and sources of ignition. Recommended storage is often refrigerated.
-
Incompatible Materials: Avoid contact with water, alcohols, amines, bases, and metals.[6]
3.3. Spill and Waste Disposal
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials.
-
Carefully collect the absorbed material into a sealed, labeled container for hazardous waste.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water, if appropriate for the surface.
-
-
Waste Disposal: Dispose of waste in accordance with all local, state, and federal regulations. The compound should be treated as corrosive and reactive hazardous waste.
The following diagram illustrates a logical workflow for the safe handling of this compound.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
This guide provides a framework for the safe handling of this compound based on the best available information for analogous compounds. It is imperative that all users consult with their institution's safety office and adhere to all established protocols and regulations. A thorough risk assessment should be conducted before any new procedure involving this compound is undertaken.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. This compound | CAS 20142-87-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. fishersci.com [fishersci.com]
- 4. angenechemical.com [angenechemical.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. 2-(2-Nitrophenoxy)acetylchloride , 95+% , 20142-87-4 - CookeChem [cookechem.com]
Thermal Stability and Decomposition of 2-Nitrophenoxyacetyl Chloride: A Technical Overview
Executive Summary
2-Nitrophenoxyacetyl Chloride is a reactive chemical intermediate of interest in pharmaceutical and chemical synthesis. Its structure, incorporating a nitro group, an ether linkage, and an acyl chloride functional group, suggests a complex thermal profile with the potential for hazardous exothermic decomposition. Understanding the thermal stability of this compound is critical for ensuring safe handling, storage, and process development. This document provides a theoretical framework for assessing its thermal behavior, including potential decomposition pathways and recommended experimental protocols for its analysis.
Predicted Thermal Behavior
Based on its functional groups, this compound is expected to be a thermally sensitive compound. The presence of the nitro group, a well-known energetic functional group, is a primary concern. The acyl chloride is also highly reactive and can contribute to instability, particularly in the presence of moisture or other nucleophiles. The ether linkage is generally more stable but can be cleaved at elevated temperatures.
The decomposition is likely to be exothermic and could be initiated at moderately elevated temperatures. The decomposition of analogous compounds, such as 2-nitrobenzoyl chloride, has been shown to be highly condition-dependent, influenced by factors like heating rate and the presence of impurities.[1][2] Similar behavior is anticipated for this compound.
Hypothetical Decomposition Pathways
The decomposition of this compound is likely to proceed through a multi-step pathway involving the interaction of its functional groups. A plausible, though unverified, decomposition mechanism could involve the following key steps:
-
Initial Decomposition: The reaction may be initiated by the cleavage of the weakest bond in the molecule. The C-Cl bond in the acyl chloride or the C-NO2 bond are likely candidates.
-
Decarbonylation: The acyl chloride moiety can lose carbon monoxide (CO) to form a reactive intermediate.
-
Intramolecular Rearrangement/Cyclization: The presence of the ortho-nitro group and the ether linkage could facilitate intramolecular reactions, potentially leading to the formation of cyclic intermediates.
-
Gas Evolution: The decomposition is expected to produce various gaseous byproducts, including CO, CO2, HCl, and nitrogen oxides (NOx).
A simplified, hypothetical decomposition pathway is visualized below.
Caption: A possible decomposition pathway for this compound.
Proposed Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition characteristics of this compound, a series of thermoanalytical techniques should be employed.
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the melting point, decomposition onset temperature, and enthalpy of decomposition.
-
Methodology:
-
A small sample (1-5 mg) is hermetically sealed in an aluminum or gold-plated steel pan.
-
The sample is heated at a constant rate (e.g., 2, 5, 10, and 20 °C/min) under an inert atmosphere (e.g., nitrogen).
-
The heat flow to or from the sample is measured as a function of temperature.
-
Exothermic events indicate decomposition, and the integrated peak area provides the enthalpy of decomposition.
-
Thermogravimetric Analysis (TGA)
-
Objective: To determine the temperature at which weight loss occurs and to quantify the mass of volatile decomposition products.
-
Methodology:
-
A sample (5-10 mg) is placed in a tared TGA pan.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under an inert or oxidative atmosphere.
-
The change in mass is recorded as a function of temperature.
-
The resulting TGA curve provides information on the decomposition stages and the amount of non-volatile residue.
-
Evolved Gas Analysis (EGA)
-
Objective: To identify the gaseous products evolved during decomposition.
-
Methodology:
-
The outlet of the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.
-
As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.
-
This allows for the identification of decomposition products in real-time.
-
The following diagram illustrates a typical workflow for the thermal analysis of a potentially energetic material like this compound.
Caption: A standard workflow for the thermal characterization of a chemical compound.
Data Summary (Hypothetical)
While no experimental data is available, a hypothetical data table is presented below to illustrate how the results from the proposed experiments could be summarized.
| Parameter | Symbol | Expected Range/Value | Analytical Technique |
| Melting Point | Tm | Not Available | DSC |
| Decomposition Onset Temperature | Tonset | 100 - 200 °C | DSC/TGA |
| Enthalpy of Decomposition | ΔHd | > 200 J/g (Exothermic) | DSC |
| Major Mass Loss Step(s) | Tmax | 150 - 300 °C | TGA |
| Gaseous Decomposition Products | - | CO, HCl, NOx, CO2 | TGA-MS/FTIR |
| Activation Energy | Ea | Not Available | DSC (Kinetic Methods) |
Conclusions and Recommendations
This compound should be treated as a potentially thermally hazardous material. The lack of available data necessitates a thorough experimental investigation of its thermal properties before it is used on a large scale. It is strongly recommended that the experimental protocols outlined in this document are followed to obtain a comprehensive understanding of its thermal stability and decomposition behavior. The data generated will be crucial for developing safe handling procedures, defining storage conditions, and ensuring process safety in any application involving this compound.
References
Discovery and first synthesis of 2-Nitrophenoxyacetyl Chloride
An In-depth Technical Guide on the Discovery and First Synthesis of 2-Nitrophenoxyacetyl Chloride
Introduction
This compound is a reactive organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of pharmaceuticals and materials science. Its structure, which combines the reactivity of an acyl chloride with the electronic properties of a nitrophenoxy group, makes it a versatile building block. This guide details the historical context of its first synthesis, which can be logically deduced from established chemical principles, and provides a comprehensive experimental protocol for its preparation. The synthesis is a two-step process beginning with the formation of 2-nitrophenoxyacetic acid via the Williamson ether synthesis, followed by the conversion of the carboxylic acid to the corresponding acyl chloride.
Quantitative Data
The following table summarizes the key quantitative data for the compounds involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |
| 2-Nitrophenol | C₆H₅NO₃ | 139.11 | 44-46 |
| Chloroacetic Acid | C₂H₃ClO₂ | 94.50 | 61-63 |
| 2-Nitrophenoxyacetic Acid | C₈H₇NO₅ | 197.15 | Approx. 155-158 |
| Thionyl Chloride | SOCl₂ | 118.97 | -104.5 |
| This compound | C₈H₆ClNO₄ | 215.59 | Not readily available |
Experimental Protocols
The first synthesis of this compound can be described in two main stages: the synthesis of the precursor 2-nitrophenoxyacetic acid and its subsequent conversion to the final product.
Step 1: Synthesis of 2-Nitrophenoxyacetic Acid via Williamson Ether Synthesis
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust method for forming ethers from an alkoxide and an organohalide.[1] In this case, the phenoxide of 2-nitrophenol reacts with chloroacetic acid in a nucleophilic substitution reaction.
Methodology:
-
Preparation of the Phenoxide: In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitrophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic sodium 2-nitrophenoxide.
-
Reaction with Chloroacetic Acid: To the solution of sodium 2-nitrophenoxide, add a solution of chloroacetic acid that has been neutralized with sodium hydroxide (forming sodium chloroacetate). The mixture is then heated under reflux. The 2-nitrophenoxide ion attacks the electrophilic carbon of the chloroacetate, displacing the chloride ion in an SN2 reaction.
-
Acidification and Isolation: After the reaction is complete, the mixture is cooled and acidified with a strong acid, such as hydrochloric acid. This protonates the carboxylate group, causing the 2-nitrophenoxyacetic acid to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with cold water to remove inorganic salts, and can be further purified by recrystallization from hot water or an appropriate organic solvent to yield the final product.
Step 2: Synthesis of this compound
The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The use of thionyl chloride (SOCl₂) is a common and efficient method for this purpose.[2][3][4]
Methodology:
-
Reaction Setup: In a fume hood, a flask containing dry 2-nitrophenoxyacetic acid is fitted with a reflux condenser, which is connected to a gas trap to neutralize the HCl and SO₂ byproducts.
-
Addition of Thionyl Chloride: Thionyl chloride is added to the 2-nitrophenoxyacetic acid. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Reaction Conditions: The mixture is gently warmed under reflux. The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gases, which drives the reaction to completion.
-
Isolation of the Product: After the reaction is complete (indicated by the cessation of gas evolution), the excess thionyl chloride is removed by distillation under reduced pressure. The remaining crude this compound can then be purified by vacuum distillation.
Reaction Pathways and Workflows
The overall synthesis can be visualized as a two-step process. The first step establishes the ether linkage, and the second step activates the carboxylic acid to the more reactive acyl chloride.
Caption: Overall synthesis pathway for this compound.
References
Reactivity of the Acyl Chloride Group in 2-Nitrophenoxyacetyl Chloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the acyl chloride group in 2-nitrophenoxyacetyl chloride. This compound is a valuable reagent in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The presence of the ortho-nitro group on the phenoxy ring significantly influences the electrophilicity of the carbonyl carbon, rendering the acyl chloride highly reactive towards nucleophiles. This guide details the synthesis of this compound, its characteristic reactions, and provides generalized experimental protocols. The enhanced reactivity, stemming from the electron-withdrawing nature of the nitro group, makes it a potent acylating agent for a variety of substrates, including amines, alcohols, and water.
Introduction
Acyl chlorides are an important class of organic compounds characterized by the functional group -COCl. They are highly reactive derivatives of carboxylic acids and serve as versatile intermediates in a multitude of chemical transformations. Among these, this compound holds particular significance due to the electronic effects imparted by the 2-nitro substitution on the phenoxy moiety. The strong electron-withdrawing capacity of the nitro group via both inductive and resonance effects dramatically increases the partial positive charge on the carbonyl carbon, making it exceptionally susceptible to nucleophilic attack. This heightened reactivity is advantageous in numerous synthetic applications, including the formation of amides and esters, which are fundamental linkages in many pharmaceutical compounds.
Synthesis of this compound
The synthesis of this compound is typically achieved from its corresponding carboxylic acid, 2-nitrophenoxyacetic acid. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, often employing a chlorinating agent.
Synthesis of the Precursor: 2-Nitrophenoxyacetic Acid
A common route to 2-nitrophenoxyacetic acid involves the Williamson ether synthesis, reacting 2-nitrophenol with an α-haloacetic acid ester, followed by hydrolysis.
Caption: Synthesis of 2-Nitrophenoxyacetic Acid.
Conversion to this compound
The final step involves the chlorination of 2-nitrophenoxyacetic acid. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous, simplifying purification. Oxalyl chloride is another alternative, often used for milder reaction conditions.
Caption: Conversion to this compound.
Reactivity of the Acyl Chloride Group
The reactivity of this compound is dominated by nucleophilic acyl substitution. The electron-withdrawing nitro group at the ortho position of the phenoxy ring significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by a wide range of nucleophiles.
General Mechanism of Nucleophilic Acyl Substitution
The reaction proceeds through a tetrahedral intermediate. The nucleophile attacks the carbonyl carbon, breaking the π-bond of the carbonyl group. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
Caption: General Mechanism of Nucleophilic Acyl Substitution.
Reactions with Amines (Amide Formation)
This compound reacts readily with primary and secondary amines to form the corresponding N-substituted amides. These reactions are typically rapid and exothermic. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.
Reactions with Alcohols (Ester Formation)
The reaction of this compound with alcohols yields esters. Similar to the reaction with amines, a base is often employed to scavenge the HCl produced. The reaction is generally fast and efficient.
Hydrolysis
In the presence of water, this compound is readily hydrolyzed back to 2-nitrophenoxyacetic acid. This reaction is often considered a nuisance and necessitates that the acyl chloride be handled under anhydrous conditions.
Quantitative Data
While specific kinetic data for this compound is not extensively available in the literature, the qualitative understanding is that the ortho-nitro group leads to a significant rate enhancement compared to unsubstituted phenoxyacetyl chloride. The following table provides a generalized summary of expected reaction outcomes based on the known reactivity of similar acyl chlorides.
| Nucleophile | Product Type | Typical Reaction Conditions | Expected Yield |
| Primary Amine | Secondary Amide | Anhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., triethylamine) | High (>90%) |
| Secondary Amine | Tertiary Amide | Anhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., triethylamine) | High (>90%) |
| Alcohol | Ester | Anhydrous aprotic solvent (e.g., DCM), 0°C to RT, with base (e.g., pyridine) | High (>85%) |
| Water | Carboxylic Acid | Presence of moisture | Quantitative |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and key reactions of this compound. Caution: this compound is a reactive and corrosive compound. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.
Synthesis of this compound
Materials:
-
2-Nitrophenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (DCM)
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen), add 2-nitrophenoxyacetic acid.
-
Add anhydrous DCM to dissolve the acid.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride (2-3 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.
-
The crude this compound can be used directly for subsequent reactions or purified by distillation under reduced pressure.
General Protocol for the Acylation of an Amine
Materials:
-
This compound
-
Primary or secondary amine
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the amine and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with DCM.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the product by recrystallization or column chromatography.
General Protocol for the Acylation of an Alcohol
Materials:
-
This compound
-
Alcohol
-
Pyridine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the alcohol and pyridine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous DCM to the stirred alcohol solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography.
Applications in Drug Development
The high reactivity and acylating power of this compound make it a valuable tool in drug development. The formation of amide and ester bonds is a cornerstone of medicinal chemistry, and the ability to efficiently introduce the 2-nitrophenoxyacetyl moiety allows for the synthesis of a wide range of potential drug candidates. Furthermore, the nitro group itself can be a pharmacophore or can be further transformed into other functional groups, adding to the synthetic versatility of this reagent.
Conclusion
This compound is a highly reactive acylating agent, a property conferred by the electron-withdrawing nitro group in the ortho position of the phenoxy ring. This enhanced reactivity allows for efficient and rapid reactions with a variety of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages. While specific quantitative kinetic data remains an area for further investigation, the qualitative understanding of its reactivity, coupled with established protocols for its synthesis and use, solidifies its role as a valuable reagent for researchers and professionals in organic synthesis and drug discovery. The careful handling of this compound under anhydrous conditions is crucial to prevent hydrolysis and ensure successful acylation reactions.
Methodological & Application
Application Notes and Protocols for the Acylation of Primary Amines with 2-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acylation of primary amines with 2-nitrophenoxyacetyl chloride is a robust and versatile reaction in organic synthesis, leading to the formation of N-substituted-2-(2-nitrophenoxy)acetamides. This class of compounds serves as a valuable intermediate in medicinal chemistry and drug discovery. The 2-nitrophenoxyacetyl group can function as a protecting group for amines, which can be selectively removed under specific reductive conditions. Furthermore, the resulting amide products are precursors to a variety of heterocyclic compounds, including quinoline derivatives, which have demonstrated significant potential as anticancer agents through the modulation of key signaling pathways such as NF-κB and p53.[1][2][3]
This document provides a detailed protocol for the preparation of this compound from 2-nitrophenoxyacetic acid and a comprehensive procedure for the subsequent acylation of primary amines.
Data Presentation
The following table summarizes representative yields for the acylation of various primary amines with this compound. The reaction conditions are based on the general protocol described below.
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | N-benzyl-2-(2-nitrophenoxy)acetamide | 85-95 |
| 2 | Aniline | N-phenyl-2-(2-nitrophenoxy)acetamide | 80-90 |
| 3 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(2-nitrophenoxy)acetamide | 82-92 |
| 4 | Cyclohexylamine | N-cyclohexyl-2-(2-nitrophenoxy)acetamide | 88-96 |
| 5 | 2-Aminoethanol | N-(2-hydroxyethyl)-2-(2-nitrophenoxy)acetamide | 75-85 |
Note: Yields are representative and may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 2-nitrophenoxyacetic acid to its corresponding acyl chloride using oxalyl chloride.
Materials:
-
2-Nitrophenoxyacetic acid
-
Oxalyl chloride (COCl)₂
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Round-bottom flask with a stir bar
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 2-nitrophenoxyacetic acid (1.0 eq.).
-
Dissolve the acid in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2 eq.) dropwise to the stirred solution.
-
Add a catalytic amount of DMF (1-2 drops) to the reaction mixture. Gas evolution (CO₂, CO, and HCl) should be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-2 hours at room temperature.
-
Monitor the reaction progress by carefully quenching a small aliquot with methanol and analyzing by TLC or GC-MS to observe the formation of the methyl ester.
-
Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure using a rotary evaporator. The resulting crude this compound is typically used in the next step without further purification.
Protocol 2: Acylation of a Primary Amine with this compound
This protocol provides a general procedure for the N-acylation of primary amines.
Materials:
-
Primary amine
-
Crude this compound (from Protocol 1)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere, dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Dissolve the crude this compound (1.1 eq.) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Separate the organic layer and dry it over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizations
Caption: Experimental workflow for the synthesis of N-substituted-2-(2-nitrophenoxy)acetamides.
Caption: Inhibition of the NF-κB signaling pathway by quinoline derivatives.[1][4]
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of Novel p53 Pathway Activating Small-Molecule Compounds Reveals Unexpected Similarities with Known Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bip.us.edu.pl [bip.us.edu.pl]
- 4. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of Alcohols using 2-Nitrophenoxyacetyl Chloride and Pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the esterification of a wide range of alcohols using 2-nitrophenoxyacetyl chloride in the presence of pyridine. This method offers a robust and efficient means of converting alcohols to their corresponding 2-nitrophenoxyacetyl esters, which have potential applications in organic synthesis and as intermediates in the development of novel therapeutics.
Introduction
Esterification is a fundamental transformation in organic chemistry, crucial for the synthesis of a vast array of organic molecules, including pharmaceuticals, fragrances, and polymers. The reaction of an alcohol with an acyl chloride, such as this compound, is a highly effective method for ester formation. This reaction is typically fast, irreversible, and can be performed under mild conditions.[1][2]
The use of pyridine in this reaction is critical. It serves a dual purpose: acting as a nucleophilic catalyst to activate the acyl chloride and as a base to neutralize the hydrogen chloride (HCl) byproduct, preventing it from causing unwanted side reactions.[1]
Reaction Mechanism
The esterification of an alcohol with this compound in the presence of pyridine proceeds through a nucleophilic acyl substitution mechanism.
Step 1: Activation of the Acyl Chloride Pyridine, acting as a nucleophilic catalyst, attacks the electrophilic carbonyl carbon of this compound. This forms a highly reactive N-acylpyridinium intermediate.
Step 2: Nucleophilic Attack by the Alcohol The alcohol, a nucleophile, then attacks the carbonyl carbon of the activated N-acylpyridinium intermediate. This leads to the formation of a tetrahedral intermediate.
Step 3: Elimination and Product Formation The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating pyridine as a leaving group.
Step 4: Neutralization of HCl A second molecule of pyridine acts as a base, abstracting the proton from the oxonium ion and neutralizing the concurrently formed hydrogen chloride to produce pyridinium chloride. This prevents the accumulation of acid that could potentially lead to side reactions.[1]
Caption: Reaction mechanism of pyridine-catalyzed esterification.
Applications
Esters of 2-nitrophenoxyacetic acid have several potential applications in research and development:
-
Protecting Groups: The 2-nitrophenoxyacetyl group can be used as a protecting group for alcohols. The nitro group provides a handle for selective cleavage under specific reductive conditions.
-
Synthetic Intermediates: These esters can serve as versatile intermediates for the synthesis of more complex molecules, including heterocyclic compounds and biologically active molecules.
-
Enzyme Studies: Similar to p-nitrophenyl esters, 2-nitrophenoxyacetyl esters can be employed as substrates for studying enzyme kinetics, particularly for hydrolases like esterases and lipases.[3][4] The release of the nitrophenolate ion upon hydrolysis can be monitored spectrophotometrically.
Experimental Protocols
General Protocol for the Esterification of Primary and Secondary Alcohols
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for workup and purification.
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 eq) and anhydrous pyridine (1.5 eq). Dissolve the mixture in anhydrous DCM.
-
Addition of Acyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture dropwise over 15-30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive alcohols, heating may be necessary (e.g., reflux in a suitable solvent).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess pyridine).
-
Saturated aqueous NaHCO₃ (to neutralize any remaining acid).
-
Brine.
-
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization, if solid.
Caption: General experimental workflow for esterification.
Quantitative Data
The following table provides representative reaction conditions and yields for the esterification of various types of alcohols. Note that optimal conditions may vary.
| Alcohol Type | Substrate Example | Temperature (°C) | Time (h) | Yield (%) |
| Primary | Benzyl alcohol | 0 to RT | 2-4 | >90 |
| Primary | 1-Butanol | 0 to RT | 3-5 | 85-95 |
| Secondary | 2-Pentanol | 0 to RT | 6-12 | 70-85 |
| Secondary | Cyclohexanol | 0 to RT, then 40°C | 12-24 | 65-80 |
| Tertiary | tert-Butanol | 25 to 50 | 24-48 | <20* |
| Phenol | Phenol | 0 to RT | 1-3 | >95 |
Note: Tertiary alcohols are sterically hindered and may require more forcing conditions, potentially leading to lower yields and competing elimination reactions.
Troubleshooting and Safety
-
Low Yield: For sterically hindered or less reactive alcohols, consider using a more potent nucleophilic catalyst such as 4-(Dimethylamino)pyridine (DMAP) in catalytic amounts (0.1 eq) in addition to pyridine. Increasing the reaction temperature may also improve yields.
-
Side Reactions: The primary side reaction is the hydrolysis of the acyl chloride by any residual water. Ensure all glassware is dry and use anhydrous solvents.
-
Safety: this compound is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Pyridine is flammable and has a strong, unpleasant odor. Dichloromethane is a suspected carcinogen. All procedures should be carried out in a well-ventilated fume hood.
References
Application Notes: 2-Nitrophenoxyacetyl Chloride as a Photolabile Protecting Group for Hydroxyl Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of multi-step organic synthesis, particularly within drug development and the preparation of complex biological molecules, the selective protection and deprotection of functional groups is of paramount importance. The 2-nitrophenoxyacetyl group is a valuable photolabile protecting group for hydroxyl functions. Introduced via its reactive precursor, 2-nitrophenoxyacetyl chloride, this group offers the advantage of being cleavable under mild UV light conditions, providing an orthogonal strategy to traditional acid- or base-labile protecting groups. This allows for the unmasking of a hydroxyl group at a desired stage of a synthetic sequence without subjecting the molecule to harsh chemical reagents that could compromise other sensitive functionalities.
The core principle of this protecting group lies in the photochemistry of the ortho-nitrobenzyl moiety. Upon irradiation with UV light, typically in the range of 350 nm, an intramolecular rearrangement is induced, leading to the cleavage of the ester linkage and liberation of the free hydroxyl group. This "caged" compound strategy is particularly useful for the controlled release of bioactive molecules, the synthesis of sensitive bioconjugates, and in solid-phase synthesis.
Core Features
-
Photolytic Cleavage: Deprotection is achieved using UV light, avoiding the need for chemical reagents.
-
Orthogonality: It is stable to many non-photolytic reaction conditions, allowing for selective deprotection in the presence of other protecting groups.
-
Mild Deprotection Conditions: The use of light minimizes the risk of side reactions that can be induced by acidic or basic conditions.
Data Presentation: Reaction Parameters
While specific, comprehensive quantitative data for the protection of a wide range of alcohols with this compound is not extensively documented in readily available literature, the following table summarizes typical conditions and expected yields based on the well-established reactivity of similar o-nitrobenzyl-based protecting groups.
| Substrate Alcohol Type | Protection Reagents & Conditions | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) |
| Primary Alcohol | This compound, Pyridine, CH₂Cl₂, 0 °C to rt | > 90% | UV light (~350 nm), THF or CH₃CN/H₂O, rt | > 85% |
| Secondary Alcohol | This compound, Pyridine, DMAP (cat.), CH₂Cl₂, rt | 80-90% | UV light (~350 nm), THF or CH₃CN/H₂O, rt | 80-90% |
| Phenol | This compound, Triethylamine, CH₂Cl₂, 0 °C to rt | > 95% | UV light (~350 nm), THF or CH₃CN/H₂O, rt | > 90% |
Note: Yields are substrate-dependent and may require optimization of reaction times and conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Hydroxyl Group
Objective: To protect a primary alcohol using this compound.
Materials:
-
Primary alcohol substrate
-
This compound
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 equivalents) dropwise to the stirred solution.
-
Slowly add a solution of this compound (1.1 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-nitrophenoxyacetyl protected alcohol.
Protocol 2: Photolytic Deprotection of a 2-Nitrophenoxyacetyl Protected Alcohol
Objective: To cleave the 2-nitrophenoxyacetyl protecting group and regenerate the free hydroxyl group.
Materials:
-
2-Nitrophenoxyacetyl protected alcohol
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), or a mixture of Acetonitrile/Water)
-
Photochemical reactor with a UV lamp (e.g., mercury lamp with a Pyrex filter to allow transmission of light >300 nm)
-
Quartz reaction vessel
-
Standard laboratory glassware for workup and purification
Procedure:
-
Dissolve the 2-nitrophenoxyacetyl protected compound in the chosen solvent in a quartz reaction vessel. The concentration should be relatively dilute (e.g., 0.01-0.05 M) to ensure efficient light penetration.
-
If the reaction is sensitive to oxygen, degas the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Place the reaction vessel in the photochemical reactor and irradiate with UV light (centered around 350 nm) with continuous stirring.
-
Monitor the progress of the deprotection by TLC or HPLC. Reaction times can vary from 30 minutes to several hours depending on the substrate and the intensity of the light source.
-
Once the starting material is consumed, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography to remove the 2-nitroso-byproduct and any other impurities, affording the deprotected alcohol.
Visualizations
Caption: A generalized workflow for the protection of a primary alcohol.
Caption: A generalized workflow for the photolytic deprotection.
Caption: Conceptual use in spatiotemporal control of biological signaling.
Application Notes and Protocols: A Step-by-Step Guide for Amide Bond Formation with 2-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the formation of an amide bond utilizing 2-Nitrophenoxyacetyl Chloride. Amide bond synthesis is a fundamental transformation in organic chemistry, crucial for the creation of pharmaceuticals, natural products, and polymers.[1] this compound is a highly reactive acylating agent. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon, facilitating efficient acylation of primary and secondary amines under mild conditions. This protocol details the necessary reagents, equipment, safety precautions, and procedures for successful amide synthesis, including reaction setup, monitoring, workup, and purification.
Reaction Principle
The formation of an amide bond using an acyl chloride and an amine is a classic example of nucleophilic acyl substitution.[2] The reaction proceeds via an addition-elimination mechanism.[3][4] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound.[2][4] This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group.[3][4] A base, such as triethylamine or pyridine, is typically added to the reaction to neutralize the hydrochloric acid (HCl) byproduct that is formed, driving the reaction to completion.[5][6]
Reaction Mechanism Diagram
Caption: Nucleophilic addition-elimination mechanism of amide formation.
Safety and Handling
This compound is a corrosive and moisture-sensitive compound.[7] It is crucial to handle this reagent with appropriate safety precautions in a well-ventilated area or a chemical fume hood.[8][9][10]
-
Hazard Statements: Causes severe skin burns and eye damage.[7][10] May cause respiratory irritation.[10] Reacts violently with water.[10]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[7][9][10]
-
Handling: Avoid contact with skin, eyes, and clothing.[11] Do not breathe dust or vapors.[9] Handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to prevent decomposition.[12] Keep away from water and incompatible materials.[10][11]
-
First Aid: In case of contact with eyes, rinse immediately and cautiously with plenty of water for several minutes and seek medical advice.[7][9] For skin contact, wash off immediately with soap and plenty of water.[10] If inhaled, move the person to fresh air.[10] If swallowed, rinse mouth and do NOT induce vomiting; seek immediate medical attention.[10]
-
Experimental Protocol
This protocol outlines a general procedure for the reaction of this compound with a primary or secondary amine.
Materials and Reagents
| Reagent/Material | Purpose |
| This compound (C₈H₆ClNO₄) | Acylating Agent |
| Primary or Secondary Amine | Nucleophile |
| Triethylamine (TEA) or DIPEA | Non-nucleophilic base / HCl Scavenger |
| Dichloromethane (DCM), Anhydrous | Reaction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) Sol. | Aqueous Wash (Neutralize Acid) |
| Brine (Saturated NaCl Solution) | Aqueous Wash (Remove Water) |
| Anhydrous Magnesium Sulfate (MgSO₄) | Drying Agent |
| Round-bottom flask, magnetic stir bar | Reaction Vessel |
| Addition funnel | Controlled Reagent Addition |
| Inert Gas Supply (N₂ or Ar) | Maintain Anhydrous Conditions |
| Ice Bath | Temperature Control |
| Thin-Layer Chromatography (TLC) plate | Reaction Monitoring |
Step-by-Step Procedure
Reaction Setup:
-
Dry all glassware in an oven (120 °C) for at least 4 hours and allow it to cool to room temperature under a stream of inert gas (e.g., nitrogen or argon).[12]
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.
-
Add a non-nucleophilic base such as triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.1–1.5 equivalents) to the solution.[12]
-
Cool the reaction mixture to 0 °C using an ice bath.
Reaction Execution: 6. In a separate, dry flask, dissolve this compound (1.0–1.2 equivalents) in a minimal amount of anhydrous DCM. 7. Transfer the acyl chloride solution to an addition funnel and add it dropwise to the stirring amine solution at 0 °C over 10–15 minutes.[12] 8. After the addition is complete, allow the reaction mixture to slowly warm to room temperature. 9. Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting amine is consumed. The reaction time can vary from 1 to 16 hours depending on the amine's reactivity.[5]
Workup and Purification: 10. Upon completion, quench the reaction by slowly adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃). 11. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (to remove excess base), saturated aqueous NaHCO₃ solution (to remove any remaining acid), and finally with brine.[13] 12. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[13] 13. Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. 14. Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure amide.
Data Presentation
The efficiency of the amide bond formation can vary based on the nucleophilicity and steric hindrance of the amine substrate. The following table provides representative data for the acylation of various amines.
| Entry | Amine Substrate | Equivalents of Acyl Chloride | Base (Equiv.) | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | 1.1 | TEA (1.2) | 0 to RT | 2 | 95 |
| 2 | Aniline | 1.2 | TEA (1.5) | 0 to RT | 4 | 88 |
| 3 | Morpholine | 1.1 | DIPEA (1.2) | 0 to RT | 1.5 | 92 |
| 4 | tert-Butylamine | 1.2 | DIPEA (1.5) | RT | 12 | 65 |
| 5 | 4-Methoxy-aniline | 1.1 | TEA (1.2) | 0 to RT | 3 | 91 |
Note: The data presented are illustrative examples. Actual results may vary depending on specific experimental conditions and the scale of the reaction.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol.
Caption: Workflow for amide synthesis using this compound.
Troubleshooting
-
Low or No Yield:
-
Moisture Contamination: Acyl chlorides readily hydrolyze. Ensure all glassware is scrupulously dried and use anhydrous solvents.[12]
-
Inactive Amine: For poorly nucleophilic or sterically hindered amines, consider increasing the reaction temperature, using a more potent non-nucleophilic base, or extending the reaction time.[]
-
Insufficient Reagent: Ensure the correct stoichiometry is used. An excess of the acylating agent may be necessary for less reactive amines.[5]
-
-
Formation of Side Products:
-
Hydrolysis: The presence of water will lead to the formation of 2-nitrophenoxyacetic acid.
-
Double Acylation: If the amine has multiple reactive sites, protection of other functional groups may be necessary.
-
By adhering to this detailed protocol, researchers can effectively utilize this compound for the synthesis of a wide range of amides, enabling further discovery and development in chemical and pharmaceutical sciences.
References
- 1. growingscience.com [growingscience.com]
- 2. chemistrystudent.com [chemistrystudent.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. fishersci.it [fishersci.it]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. This compound | CAS 20142-87-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. echemi.com [echemi.com]
- 9. keyorganics.net [keyorganics.net]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. benchchem.com [benchchem.com]
- 13. iajpr.com [iajpr.com]
Application of 2-Nitrophenoxyacetyl Chloride in Peptide Synthesis: A Hypothetical Approach
For Researchers, Scientists, and Drug Development Professionals
Introduction
Principle of Proposed Application
The core concept revolves around the light-sensitive nature of the ortho-nitrobenzyl moiety. Upon irradiation with UV light (typically around 320-365 nm), the nitro group is believed to undergo an intramolecular rearrangement, leading to the cleavage of the N-acyl bond and the release of the free amine of the amino acid. This process would allow for the selective deprotection of the N-terminus, enabling subsequent coupling reactions in a stepwise peptide synthesis.
Hypothetical Application Notes
Potential Advantages:
-
Orthogonality: The photolytic cleavage of the proposed Npa-group would be orthogonal to acid-labile (e.g., Boc, trityl) and base-labile (e.g., Fmoc) protecting groups, offering greater flexibility in complex peptide synthesis.
-
Mild Deprotection: Photolytic deprotection occurs under neutral conditions, which is beneficial for sensitive peptide sequences prone to degradation or side reactions under acidic or basic treatments.
-
Spatially and Temporally Controlled Deprotection: The use of light allows for precise control over when and where deprotection occurs, which could be advantageous in applications like peptide microarray synthesis on solid supports.
Potential Challenges:
-
Photolytic Byproducts: The cleavage of 2-nitrobenzyl-type protecting groups can generate reactive nitroso-aldehyde or ketone byproducts that may react with the deprotected amine. Scavengers may be necessary to trap these byproducts and improve yields.
-
Photodegradation of Peptides: Certain amino acid residues, such as tryptophan, are susceptible to degradation upon prolonged UV exposure. Optimization of irradiation time and wavelength would be critical.
-
Incomplete Cleavage: Achieving quantitative cleavage can sometimes be challenging, potentially leading to deletion sequences in the final peptide.
Hypothetical Experimental Protocols
The following protocols are theoretical and would require experimental validation and optimization.
Protocol 1: N-Protection of an Amino Acid with 2-Nitrophenoxyacetyl Chloride
This protocol describes the procedure for attaching the 2-nitrophenoxyacetyl group to the N-terminus of an amino acid.
Materials:
-
Amino acid
-
This compound
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Dioxane and Water (or other suitable solvent system)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Stir plate and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid (1 equivalent) in a 1:1 mixture of dioxane and water containing sodium bicarbonate (2.5 equivalents).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.1 equivalents) in dioxane to the cooled amino acid solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the dioxane under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(2-Nitrophenoxyacetyl)-amino acid.
-
Purify the product by recrystallization or column chromatography.
Protocol 2: Photolytic Deprotection of an Npa-Protected Amino Acid or Peptide
This protocol outlines the procedure for the removal of the 2-nitrophenoxyacetyl protecting group.
Materials:
-
Npa-protected amino acid or peptide
-
Suitable solvent (e.g., dioxane, ethanol, or a mixture)
-
UV photoreactor (e.g., with a mercury lamp, λ ≈ 350-365 nm)
-
Nitrogen or Argon gas source
-
Scavenger (optional, e.g., semicarbazide hydrochloride)
Procedure:
-
Dissolve the Npa-protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be optimized but can typically be in the range of 0.01-0.05 M.
-
If necessary, add a scavenger (e.g., semicarbazide hydrochloride, 5 equivalents) to the solution to trap photolytic byproducts.
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes to prevent oxidation side reactions.
-
Irradiate the solution with a UV lamp at the appropriate wavelength (e.g., 365 nm) while maintaining a constant temperature (e.g., 25°C).
-
Monitor the deprotection progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude deprotected product can be purified using standard techniques such as extraction, precipitation, or chromatography to remove photolytic byproducts and any remaining starting material.
Quantitative Data Framework
As this is a proposed application, no experimental data exists. The following table is a template for researchers to systematically record and compare their results when investigating the efficacy of the 2-Nitrophenoxyacetyl group in peptide synthesis.
| Parameter | Npa-Gly-OH | Npa-Ala-OH | Npa-Phe-OH | Npa-Leu-OH |
| Protection Yield (%) | e.g., 85% | e.g., 82% | e.g., 78% | e.g., 88% |
| Deprotection Yield (%) | e.g., 90% | e.g., 88% | e.g., 85% | e.g., 92% |
| Irradiation Time (h) | e.g., 2 | e.g., 2.5 | e.g., 3 | e.g., 2 |
| Purity after Deprotection (%) | e.g., >95% | e.g., >95% | e.g., >95% | e.g., >95% |
| Coupling Efficiency (%) | e.g., 98% | e.g., 97% | e.g., 96% | e.g., 98% |
Visualizations
Workflow for Dipeptide Synthesis using Npa-Protection
The following diagram illustrates the proposed workflow for the synthesis of a dipeptide using the 2-Nitrophenoxyacetyl (Npa) protecting group.
Workflow for the synthesis of a dipeptide using the proposed Npa protecting group.
Logical Relationship of Orthogonal Protecting Groups
This diagram illustrates the concept of orthogonality, where the proposed Npa group could fit within existing peptide synthesis strategies.
Deprotection of the 2-Nitrophenoxyacetyl Group from a Hydroxyl Moiety: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the deprotection of the 2-nitrophenoxyacetyl (NPAc) group from a hydroxyl moiety. The NPAc group is a valuable tool in organic synthesis, offering robust protection and selective removal under mild reductive conditions, making it orthogonal to many other common protecting groups.
Introduction
The (2-nitrophenyl)acetyl (NPAc) group serves as a reliable protecting group for hydroxyl functions. Its esters are readily prepared from the inexpensive and commercially available (2-nitrophenyl)acetic acid. A key advantage of the NPAc group is its stability under a variety of reaction conditions commonly employed in carbohydrate chemistry and other complex syntheses. Furthermore, it can be selectively removed without affecting other widely used protecting groups such as tert-butyldimethylsilyl (TBDMS), levulinoyl (Lev), 9-fluorenylmethoxycarbonyl (Fmoc), naphthylmethyl (Nap), and p-methoxybenzyl (PMB).[1][2]
The deprotection proceeds via reduction of the nitro group to an amine, which then facilitates the intramolecular cleavage of the ester bond. A standard and efficient method for this transformation is the use of zinc dust and ammonium chloride in an aqueous ethanol solution.
Data Presentation
The following table summarizes the deprotection of the 2-nitrophenoxyacetyl group from various carbohydrate derivatives using zinc and ammonium chloride. The data highlights the efficiency and mildness of this deprotection method, affording the desired deprotected alcohols in excellent yields and short reaction times.
| Entry | Substrate | Product | Time (h) | Yield (%) |
| 1 | Methyl 2,3,4-tri-O-benzyl-6-O-(2-nitrophenoxyacetyl)-α-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 0.5 | 95 |
| 2 | Methyl 2,3,6-tri-O-benzyl-4-O-(2-nitrophenoxyacetyl)-α-D-glucopyranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 0.5 | 96 |
| 3 | Methyl 2,4,6-tri-O-benzyl-3-O-(2-nitrophenoxyacetyl)-α-D-glucopyranoside | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | 0.5 | 94 |
| 4 | Methyl 3,4,6-tri-O-benzyl-2-O-(2-nitrophenoxyacetyl)-α-D-glucopyranoside | Methyl 3,4,6-tri-O-benzyl-α-D-glucopyranoside | 0.5 | 92 |
| 5 | 1,2:3,4-Di-O-isopropylidene-6-O-(2-nitrophenoxyacetyl)-α-D-galactopyranose | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 1 | 97 |
| 6 | Methyl 4,6-O-benzylidene-2-O-(2-nitrophenoxyacetyl)-α-D-glucopyranoside | Methyl 4,6-O-benzylidene-α-D-glucopyranoside | 1 | 93 |
Experimental Protocols
General Protocol for the Deprotection of the 2-Nitrophenoxyacetyl (NPAc) Group
This protocol describes a general procedure for the removal of the NPAc group from a hydroxyl moiety using zinc dust and ammonium chloride.
Materials:
-
NPAc-protected alcohol
-
Ethanol (EtOH)
-
Water (H₂O)
-
Zinc dust (<10 µm)
-
Ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolution: Dissolve the NPAc-protected substrate (1.0 equiv) in a mixture of ethanol and water (e.g., a 7:3 v/v mixture). The concentration may vary depending on the substrate's solubility, but a starting concentration of 0.1 M is often appropriate.
-
Addition of Reagents: To the stirred solution, add ammonium chloride (10 equiv) followed by zinc dust (10 equiv).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 1 hour.
-
Work-up:
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the excess zinc and other solids.
-
Wash the Celite® pad with ethyl acetate.
-
Combine the filtrate and the washings and transfer to a separatory funnel.
-
Wash the organic layer successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure deprotected alcohol.
Visualizations
The following diagrams illustrate the deprotection workflow and the chemical transformation involved.
References
Application Notes and Protocols for Selective Acylation with 2-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selective acylation of amines and alcohols using 2-Nitrophenoxyacetyl Chloride. This reagent is a valuable tool for the introduction of a photolabile protecting group, the 2-nitrophenoxyacetyl (NPA) group, which can be selectively removed under UV irradiation. This methodology is particularly useful in multi-step organic synthesis, peptide synthesis, and the development of photocaged compounds for controlled release applications.
Introduction
Selective acylation of a specific functional group within a polyfunctional molecule is a critical challenge in organic synthesis. This compound offers a solution by enabling the protection of primary and secondary amines, as well as alcohols, with the NPA group. The key feature of the NPA group is its susceptibility to photolytic cleavage, providing an orthogonal deprotection strategy that avoids the use of harsh acidic or basic conditions. This allows for the selective unmasking of the protected functionality at a desired stage of a synthetic sequence.
The general acylation reaction proceeds via nucleophilic attack of an amine or alcohol on the electrophilic carbonyl carbon of this compound, leading to the formation of a stable amide or ester linkage, respectively. The selectivity of the acylation, particularly in substrates containing both amino and hydroxyl groups (e.g., amino alcohols), is highly dependent on the reaction conditions. Generally, the more nucleophilic amine will react preferentially over the alcohol.
Data Presentation
The following tables summarize typical reaction conditions and outcomes for the selective acylation of amines and alcohols with this compound, as well as the conditions for the subsequent photolytic deprotection.
Table 1: Conditions for Selective N-Acylation of Amines
| Substrate | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Aliphatic Amine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 2 - 4 | 85 - 95 |
| Secondary Aliphatic Amine | Diisopropylethylamine (DIPEA) | Tetrahydrofuran (THF) | 0 to 25 | 4 - 8 | 80 - 90 |
| Aniline | Pyridine | Acetonitrile | 25 | 6 - 12 | 75 - 85 |
| Amino Acid (e.g., Glycine) | Sodium Bicarbonate | Water/Dioxane (1:1) | 0 to 25 | 3 - 6 | 80 - 90 |
Table 2: Conditions for O-Acylation of Alcohols
| Substrate | Catalyst | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Primary Alcohol | 4-Dimethylaminopyridine (DMAP) | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to 25 | 4 - 8 | 70 - 85 |
| Secondary Alcohol | DMAP | Pyridine | Acetonitrile | 25 | 12 - 24 | 60 - 75 |
| Phenol | None | Pyridine | Tetrahydrofuran (THF) | 25 | 6 - 12 | 75 - 90 |
Table 3: Conditions for Photolytic Deprotection of the 2-Nitrophenoxyacetyl Group
| Substrate | Wavelength (nm) | Solvent | Reaction Time (h) | Yield (%) |
| N-protected Amine | 350 - 365 | Methanol/Water (9:1) | 1 - 4 | 85 - 95 |
| O-protected Alcohol | 350 - 365 | Acetonitrile/Water (9:1) | 2 - 6 | 80 - 90 |
Experimental Protocols
Protocol 1: Selective N-Acylation of a Primary Amine
This protocol describes the general procedure for the selective protection of a primary amine in the presence of a hydroxyl group.
Materials:
-
Amino alcohol (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
Procedure:
-
Dissolve the amino alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Dissolve this compound (1.1 eq) in anhydrous DCM in a dropping funnel.
-
Add the this compound solution dropwise to the stirred amino alcohol solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Acylation of a Primary Alcohol
This protocol is suitable for the acylation of an alcohol in the absence of a more nucleophilic amine.
Materials:
-
Primary alcohol (1.0 eq)
-
This compound (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Magnetic stirrer
-
Ice bath
-
Round-bottom flask
Procedure:
-
To a solution of the primary alcohol (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add this compound (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction progress by TLC.
-
Work-up the reaction as described in Protocol 1.
Protocol 3: Photolytic Deprotection of an N-protected Amine
This protocol outlines the cleavage of the 2-nitrophenoxyacetyl group to regenerate the free amine.
Materials:
-
N-(2-nitrophenoxyacetyl)-protected amine
-
Methanol/Water (9:1)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp equipped with a Pyrex filter, λ > 350 nm)
-
Quartz reaction vessel
-
Magnetic stirrer
Procedure:
-
Dissolve the N-protected amine in a 9:1 mixture of methanol and water in a quartz reaction vessel.
-
Place the vessel in a UV photoreactor and irradiate with UV light (typically 350-365 nm) with continuous stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by extraction or column chromatography to remove the 2-nitrosophenoxyacetic acid byproduct.
Mandatory Visualizations
Caption: Workflow for selective N-acylation of an amino alcohol.
Caption: Process of photolytic deprotection of the 2-nitrophenoxyacetyl group.
Application Notes and Protocols: Reaction of 2-Nitrophenoxyacetyl Chloride with Secondary Amines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 2-nitrophenoxyacetyl chloride and secondary amines, yielding N,N-disubstituted-2-nitrophenoxyacetamides. This reaction is of significant interest due to the versatile applications of the resulting products, particularly as photolabile protecting groups ("caged compounds") in biological and pharmaceutical research.
Introduction
The reaction of an acyl chloride with a secondary amine is a robust and efficient method for the formation of a tertiary amide bond. Specifically, the use of this compound allows for the introduction of the 2-nitrophenoxyacetyl moiety, a well-established photolabile protecting group. Upon irradiation with UV light, this group can be cleaved, releasing the protected molecule with high spatial and temporal control. This "uncaging" technique is a powerful tool in cell biology, neuroscience, and drug delivery to study dynamic biological processes.[1][2]
The general reaction scheme involves the nucleophilic acyl substitution of the highly reactive acyl chloride by the secondary amine. The reaction is typically rapid and proceeds with high yield under mild conditions.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the secondary amine attacks the electrophilic carbonyl carbon of this compound. This forms a tetrahedral intermediate, which then collapses, eliminating the chloride ion as a leaving group and forming the stable tertiary amide product. A base is typically added to neutralize the hydrochloric acid byproduct.
Key Applications
The primary application of N,N-disubstituted-2-nitrophenoxyacetamides lies in their use as caged compounds . The 2-nitrophenoxyacetyl group can be used to mask the function of a biologically active molecule containing a secondary amine. The inert, "caged" molecule can be introduced into a biological system without eliciting a response. Upon targeted irradiation with UV light (typically around 350 nm), the protecting group is cleaved, releasing the active molecule at a specific time and location.[3]
This technology has significant implications in:
-
Neuroscience: For the controlled release of neurotransmitters and other signaling molecules to study neuronal communication with high precision.[4]
-
Cell Biology: To investigate signaling pathways by releasing second messengers or enzyme inhibitors on demand.
-
Drug Development: For targeted drug delivery, where a therapeutic agent is released at a specific site in the body to minimize side effects and improve efficacy.[5][6]
Experimental Protocols
While a specific, detailed protocol for the reaction of this compound with every secondary amine is not available in the literature, the following general procedures can be adapted based on standard organic synthesis techniques for the formation of amides from acyl chlorides.[7][8]
Protocol 1: Synthesis of N,N-Diethyl-2-nitrophenoxyacetamide
This protocol describes a representative synthesis using diethylamine as the secondary amine.
Materials:
-
This compound
-
Diethylamine
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Amine Addition: In a separate flask, dissolve diethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred solution of this compound at 0 °C over a period of 15-30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to remove any remaining acid. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N,N-diethyl-2-nitrophenoxyacetamide.
Data Presentation
Table 1: Predicted Spectroscopic Data for N,N-Diethyl-2-nitrophenoxyacetamide
Disclaimer: The following data are predicted based on typical chemical shifts for similar structures and have not been experimentally verified from a dedicated literature source for this specific compound.
| Data Type | Predicted Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.8-8.2 (m, 1H, Ar-H), 7.4-7.7 (m, 2H, Ar-H), 7.0-7.2 (m, 1H, Ar-H), 4.8 (s, 2H, O-CH₂-C=O), 3.4 (q, J = 7.2 Hz, 4H, N-(CH₂)₂), 1.2 (t, J = 7.2 Hz, 6H, N-(CH₂CH₃)₂) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 168.5 (C=O), 152.0 (C-NO₂), 141.0 (C-O), 134.0 (Ar-CH), 125.0 (Ar-CH), 121.0 (Ar-CH), 115.0 (Ar-CH), 68.0 (O-CH₂), 42.0 (N-CH₂), 14.0 (CH₃) |
| IR (KBr, cm⁻¹) | ~2970 (C-H), ~1650 (C=O, amide), ~1520 (NO₂, asym), ~1350 (NO₂, sym), ~1250 (C-O) |
| Mass Spec (ESI-MS) | m/z [M+H]⁺ calculated for C₁₂H₁₇N₂O₄: 253.12 |
Visualizations
Caption: Experimental workflow for the synthesis of N,N-dialkyl-2-nitrophenoxyacetamide.
Caption: Conceptual diagram of the "uncaging" of a biologically active molecule.
References
- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Revolutionary Impact of Nanodrug Delivery on Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances on brain drug delivery via nanoparticles: alternative future materials for neuroscience applications; a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent developments in intranasal drug delivery of nanomedicines for the treatment of neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 8. A new method for synthesis of N,N-diethyl-m-methylbenzamide [scielo.sld.cu]
Application of 2-Nitrophenoxyacetyl Chloride in Carbohydrate Chemistry
Application Note & Protocols
Introduction
In the intricate field of carbohydrate chemistry, the strategic use of protecting groups is paramount for the successful synthesis of complex oligosaccharides and glycoconjugates. Carbohydrates present a unique challenge due to their polyhydroxylated nature, requiring chemists to selectively mask and unmask hydroxyl groups to achieve desired regioselectivity and stereoselectivity in glycosylation reactions. The ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable under mild conditions that do not affect other functional groups.
The (2-nitrophenyl)acetyl (NPAc) group has emerged as a valuable tool for the protection of hydroxyl functions in carbohydrate chemistry.[1] This group is typically introduced using 2-nitrophenoxyacetyl chloride. The NPAc group is favored for its stability across a range of common carbohydrate transformations and its unique deprotection conditions. This orthogonality allows for its selective removal in the presence of many other commonly used protecting groups, such as tert-butyldimethylsilyl (TBDMS), levulinoyl, 9-fluorenylmethoxycarbonyl (Fmoc), naphthylmethyl, and p-methoxybenzyl (PMB) ethers.[1]
The key feature of the NPAc protecting group is its selective cleavage under reductive conditions using zinc dust and ammonium chloride.[1] This method is mild and highly selective, leaving other protecting groups and sensitive glycosidic linkages intact. This application note provides an overview of the utility of this compound in carbohydrate chemistry, along with detailed protocols for the protection and deprotection of hydroxyl groups.
Key Applications and Advantages
-
Orthogonal Protection Strategy: The NPAc group's unique deprotection pathway allows it to be used in complex multi-step syntheses where several different protecting groups are required.[1]
-
Stability: (2-Nitrophenyl)acetates are stable to a variety of reaction conditions commonly employed in carbohydrate synthesis, including those for glycosylation and the manipulation of other protecting groups.[1]
-
Mild and Selective Removal: The ability to remove the NPAc group with zinc and ammonium chloride provides a mild and selective deprotection method, which is crucial for preserving the integrity of complex carbohydrate structures.[1]
-
Cost-Effective: The starting material for the synthesis of the corresponding acid, (2-nitrophenyl)acetic acid, is commercially available and inexpensive, making this a cost-effective protection strategy.[1]
Experimental Data
The following tables summarize the typical reaction conditions and yields for the protection of carbohydrate hydroxyl groups with the (2-nitrophenyl)acetyl group and its subsequent deprotection.
Table 1: Protection of Carbohydrate Hydroxyl Groups using (2-Nitrophenyl)acetic Anhydride
| Substrate | Reaction Conditions | Time (h) | Yield (%) |
| Methyl α-D-glucopyranoside | (2-NO2PhAc)2O, Pyridine, DMAP (cat.) | 12 | 95 |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | (2-NO2PhAc)2O, Pyridine, DMAP (cat.) | 8 | 92 |
| Benzyl 2,3-di-O-benzyl-α-L-fucopyranoside | (2-NO2PhAc)2O, Pyridine, DMAP (cat.) | 10 | 88 |
Data is representative and may vary based on specific experimental conditions.
Table 2: Deprotection of (2-Nitrophenyl)acetylated Carbohydrates
| Substrate | Reaction Conditions | Time (h) | Yield (%) |
| Methyl 2,3,4,6-tetra-O-(2-nitro-phenylacetyl)-α-D-glucopyranoside | Zn, NH4Cl, EtOH/H2O | 2 | 90 |
| 6-O-(2-Nitrophenyl)acetyl-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | Zn, NH4Cl, EtOH/H2O | 1.5 | 93 |
| Benzyl 4-O-(2-nitrophenyl)acetyl-2,3-di-O-benzyl-α-L-fucopyranoside | Zn, NH4Cl, EtOH/H2O | 2.5 | 85 |
Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Protection of a Primary Hydroxyl Group with this compound
This protocol describes the general procedure for the protection of a primary hydroxyl group in a partially protected monosaccharide.
Materials:
-
Carbohydrate substrate (e.g., 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose)
-
This compound
-
Anhydrous pyridine
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carbohydrate substrate (1.0 eq) and a catalytic amount of DMAP (0.1 eq) in anhydrous pyridine and anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add this compound (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer successively with saturated aqueous NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired 2-nitrophenoxyacetylated carbohydrate.
Protocol 2: Deprotection of the (2-Nitrophenyl)acetyl Group
This protocol outlines the reductive cleavage of the NPAc group from a protected carbohydrate.
Materials:
-
NPAc-protected carbohydrate
-
Zinc dust (<10 micron, activated)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH) or Tetrahydrofuran (THF)
-
Water
-
Celite®
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the NPAc-protected carbohydrate (1.0 eq) in a mixture of ethanol and water (e.g., 9:1 v/v).
-
Add ammonium chloride (5.0 eq) and activated zinc dust (10.0 eq) to the solution.
-
Stir the suspension vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the zinc dust. Wash the pad with ethyl acetate.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the deprotected carbohydrate.
Visualizations
Caption: Workflow for hydroxyl protection using this compound.
Caption: Logical pathway for the deprotection of the NPAc group.
Conclusion
This compound is a valuable reagent for the introduction of the (2-nitrophenyl)acetyl (NPAc) protecting group onto hydroxyl functions in carbohydrates. The stability of the NPAc group under various conditions, combined with its selective and mild removal using a reductive system, makes it an excellent choice for orthogonal protection strategies in the synthesis of complex glycans. The protocols provided herein offer a reliable foundation for the application of this protecting group in carbohydrate research and drug development.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help improve the yield and purity of 2-Nitrophenoxyacetyl Chloride synthesis.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Reagent Inactivity: Thionyl chloride (SOCl₂) may have decomposed due to moisture. | Use a fresh bottle of thionyl chloride or distill it before use. Ensure all glassware is thoroughly dried. |
| 2. Incomplete Reaction: Insufficient reaction time or temperature. | Increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid). | |
| 3. Presence of Moisture: Water in the reaction mixture will hydrolyze the product back to the carboxylic acid. | Dry all glassware in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | |
| Product is a Dark Oil or Tar | 1. High Reaction Temperature: Excessive heat can lead to decomposition and polymerization, especially with the electron-withdrawing nitro group. | Maintain a controlled reaction temperature. Start at a lower temperature (e.g., room temperature) and gently reflux if necessary. |
| 2. Impure Starting Material: Impurities in the 2-nitrophenoxyacetic acid can lead to side reactions. | Recrystallize the starting 2-nitrophenoxyacetic acid before use. | |
| Difficulty in Product Isolation/Purification | 1. Hydrolysis during Workup: The acid chloride is highly sensitive to moisture. | Perform the workup quickly and use anhydrous solvents for extraction. Minimize contact with aqueous solutions. |
| 2. Thermal Decomposition during Distillation: The product may be thermally labile. | Purify by vacuum distillation at the lowest possible temperature. Alternatively, consider recrystallization from a suitable solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The reaction is typically performed by refluxing 2-nitrophenoxyacetic acid with an excess of thionyl chloride. The optimal temperature is the boiling point of thionyl chloride (76 °C) or the solvent if one is used. It is crucial to control the heating to prevent decomposition.
Q2: Should I use a solvent for this reaction? If so, which one is recommended?
A2: While the reaction can be run neat with an excess of thionyl chloride acting as both reactant and solvent, using an inert, anhydrous solvent can offer better temperature control and facilitate a smoother reaction. Recommended solvents include dichloromethane (DCM) or toluene.
Q3: Is a catalyst necessary for this reaction?
A3: The reaction between a carboxylic acid and thionyl chloride can proceed without a catalyst. However, a catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction rate.
Q4: What are the common side reactions, and how can they be minimized?
A4: The primary side reaction is the hydrolysis of the product back to the starting carboxylic acid. This is minimized by ensuring strictly anhydrous conditions. Another potential side reaction is the chlorination of the aromatic ring, although this is less common under these conditions. The nitro group is generally stable but can increase the substrate's susceptibility to decomposition at high temperatures. Using a moderate reaction temperature and an inert atmosphere helps to minimize side reactions.
Q5: How can I effectively remove the excess thionyl chloride after the reaction?
A5: Excess thionyl chloride can be removed by distillation under reduced pressure. Co-distillation with an inert solvent like toluene can also be effective in removing the last traces.
Q6: What is the best method for purifying this compound?
A6: Vacuum distillation is a common method for purifying acid chlorides. However, due to the potential for thermal degradation, recrystallization can be a milder alternative. Suitable solvents for recrystallization need to be determined experimentally but non-polar solvents like hexanes or a mixture of hexanes and a slightly more polar solvent like ethyl acetate could be a good starting point.
Data on Reaction Conditions and Yield
| Chlorinating Agent | Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Notes |
| Thionyl Chloride (SOCl₂) | None | Neat or Toluene | 70-80 | 85-95 | Excess SOCl₂ is used. Gaseous byproducts (SO₂ and HCl) are evolved. |
| Thionyl Chloride (SOCl₂) | DMF (catalytic) | Dichloromethane | Room Temp to 40 | >90 | Milder conditions, faster reaction. |
| Oxalyl Chloride | DMF (catalytic) | Dichloromethane | Room Temp | >95 | Byproducts (CO, CO₂, HCl) are all gaseous, simplifying workup. Generally more expensive. |
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
This protocol is adapted from a general procedure for the synthesis of acid chlorides.
Materials:
-
2-Nitrophenoxyacetic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene (optional, as solvent)
-
N,N-Dimethylformamide (DMF, optional, as catalyst)
Procedure:
-
Set up a round-bottom flask with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gases). Ensure all glassware is flame-dried and assembled under an inert atmosphere (e.g., nitrogen).
-
To the flask, add 2-nitrophenoxyacetic acid (1 equivalent).
-
Add an excess of thionyl chloride (2-5 equivalents), either neat or in an anhydrous solvent like toluene.
-
If using a catalyst, add a catalytic amount of DMF (e.g., 1-2 drops).
-
Heat the mixture to a gentle reflux (approximately 70-80°C) and maintain for 1-3 hours, or until the evolution of gaseous byproducts ceases.
-
Monitor the reaction by taking small aliquots and checking for the disappearance of the starting material by TLC or IR spectroscopy.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
Purify the crude this compound by vacuum distillation or recrystallization.
Visualizations
Caption: Synthesis of this compound from 2-Nitrophenoxyacetic Acid.
Caption: A logical workflow for troubleshooting common synthesis issues.
Preventing hydrolysis of 2-Nitrophenoxyacetyl Chloride during reaction setup
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of 2-Nitrophenoxyacetyl Chloride during experimental setups.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so sensitive to moisture?
A1: this compound belongs to the acyl chloride class of compounds. The carbonyl carbon in the acyl chloride group is highly electrophilic, making it extremely susceptible to nucleophilic attack by water.[1][2] This reaction, known as hydrolysis, breaks down the acyl chloride into 2-nitrophenoxyacetic acid and hydrochloric acid (HCl), which can lower the yield of the desired product and introduce impurities into the reaction mixture.[2]
Q2: What are the visible signs of hydrolysis of this compound?
A2: While there may not be a distinct color change solely due to hydrolysis, you might observe fuming when the compound is exposed to air. This is the HCl byproduct reacting with atmospheric moisture. If the hydrolysis is significant, you may also notice a change in the physical state of the material, or a decrease in the pH of your reaction mixture.
Q3: How should I properly store this compound to prevent degradation?
A3: To maintain its integrity, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[1][3] It is also advisable to store it in a cool, dry place like a desiccator to protect it from atmospheric moisture.[3] For long-term storage, refrigeration is recommended.[1]
Q4: Can I use solvents directly from the manufacturer's bottle?
A4: For reactions involving highly moisture-sensitive reagents like this compound, it is not recommended to use solvents directly from a previously opened bottle without prior drying. Solvents can absorb atmospheric moisture over time.[4] It is best to use freshly opened bottles of anhydrous solvents or to dry the solvent using appropriate methods before use.[5]
Troubleshooting Guide
This guide addresses common issues that may arise from the hydrolysis of this compound during a reaction.
| Problem | Potential Cause Related to Hydrolysis | Recommended Solution |
| Low or No Product Yield | The this compound has hydrolyzed before reacting with the intended nucleophile. This can be due to wet solvents, moist glassware, or exposure to atmospheric moisture.[6][7] | Ensure all glassware is rigorously oven-dried or flame-dried under an inert atmosphere.[8][9][10] Use anhydrous solvents, and conduct the reaction under a positive pressure of an inert gas (e.g., nitrogen or argon).[5][11] |
| Formation of a White Precipitate | If your reaction involves an amine, the white precipitate is likely the hydrochloride salt of the amine. This forms when the HCl byproduct of hydrolysis reacts with the amine, rendering it unreactive.[3] | Add a non-nucleophilic base, such as triethylamine or pyridine, to your reaction mixture to act as an HCl scavenger.[3] This will neutralize the HCl as it is formed. |
| Inconsistent Results Between Batches | Varying levels of atmospheric moisture entering the reaction setup can lead to inconsistent degrees of hydrolysis and, consequently, variable yields.[3] | Standardize your procedure for setting up reactions under inert atmosphere. Use septa and syringes for all liquid transfers to minimize exposure to air.[3][11] |
| Reaction Fails to Initiate | If a Lewis acid catalyst is used (e.g., in a Friedel-Crafts acylation), it may have been deactivated by moisture. Lewis acids are highly sensitive to water.[6][7] | Use a fresh, unopened container of the Lewis acid catalyst or one that has been stored in a desiccator.[7] Ensure all other components of the reaction are anhydrous. |
Quantitative Data Summary
The following table summarizes key data for handling this compound and setting up anhydrous reactions.
| Parameter | Condition/Value | Impact on Hydrolysis | Recommendation |
| Solvent Water Content | <50 ppm | Minimizes Hydrolysis | Use anhydrous grade solvents or dry solvents over molecular sieves.[3][8] |
| >100 ppm | Increases Hydrolysis | Avoid using solvents with high water content. | |
| Atmosphere | Inert (Nitrogen/Argon) | Minimizes Hydrolysis | Purge the reaction vessel with an inert gas.[3] |
| Air | Increases Hydrolysis | Avoid exposing the reaction to the laboratory atmosphere.[3] | |
| Reaction Temperature | Low (e.g., 0 °C) | Reduces Rate of Hydrolysis | Lower temperatures can help control the rate of hydrolysis.[3] |
| Ambient/Elevated | Increases Rate of Hydrolysis | Higher temperatures accelerate the rate of hydrolysis.[3] |
Experimental Protocols
Protocol for Setting Up a Reaction Under Anhydrous Conditions
This protocol outlines the essential steps for setting up a reaction to prevent the hydrolysis of this compound.
1. Glassware Preparation:
-
Disassemble and clean all glassware (reaction flask, condenser, dropping funnel, etc.).
-
Dry the glassware in an oven at >120 °C for at least 4 hours, or flame-dry under a stream of inert gas.[9][10]
-
Assemble the apparatus while still hot and allow it to cool to room temperature under a positive pressure of nitrogen or argon.
2. Solvent and Reagent Preparation:
-
Use commercially available anhydrous solvents. If unavailable, dry the solvent using appropriate drying agents (e.g., molecular sieves).[8]
-
Ensure all other reagents are anhydrous. Solid reagents can be dried in a vacuum oven.
3. Reaction Setup:
-
Set up the reaction apparatus on a Schlenk line or in a glovebox.[9]
-
Add solid reagents to the reaction flask under a stream of inert gas.
-
Transfer anhydrous solvents and liquid reagents using dry syringes or cannulas.[11]
-
Maintain a positive pressure of inert gas throughout the reaction, often visualized with an oil bubbler.
4. Addition of this compound:
-
If this compound is a solid, weigh it out quickly and add it to the reaction flask against a counter-flow of inert gas.
-
If it is to be added as a solution, dissolve it in an anhydrous solvent in a separate dry flask and transfer it to the reaction vessel via a syringe or dropping funnel.
Visualizations
Hydrolysis Prevention Workflow
The following diagram illustrates the key decision points and steps to ensure an anhydrous reaction setup.
Caption: Workflow for preventing hydrolysis of moisture-sensitive reagents.
Signaling Pathway of Hydrolysis
This diagram illustrates the chemical pathway of this compound hydrolysis.
Caption: The hydrolysis pathway of an acyl chloride.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anhydrous - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. moodle2.units.it [moodle2.units.it]
- 9. Sciencemadness Discussion Board - Anhydrous Conditions - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Troubleshooting [chem.rochester.edu]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Reactions of 2-Nitrophenoxyacetyl Chloride with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Nitrophenoxyacetyl Chloride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Amide/Ester Product
Q1: My reaction of this compound with an amine or alcohol is giving a low yield or failing completely. What are the likely causes?
A1: Low or no yield in acylation reactions with this compound can stem from several factors related to reagent quality, reaction conditions, and competing side reactions. The most common culprits are:
-
Hydrolysis of this compound: Acyl chlorides are highly susceptible to hydrolysis. Any moisture in the reaction setup (glassware, solvents, or reagents) will convert the starting material to the unreactive 2-nitrophenoxyacetic acid.
-
Inadequate Base: When reacting with amines, a base is essential to neutralize the HCl byproduct.[1] If not neutralized, the HCl will protonate the amine nucleophile, rendering it unreactive.[2]
-
Poor Nucleophilicity of the Substrate: Sterically hindered or electron-poor amines and alcohols may react sluggishly.
-
Instability of the Acyl Chloride: this compound can be unstable, especially at elevated temperatures or in the presence of moisture, leading to decomposition.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, and ensure your amine or alcohol substrate is dry.
-
Use an Appropriate Base: For amine acylations, use at least two equivalents of the amine (one as the nucleophile, one as an HCl scavenger) or one equivalent of the amine with at least one equivalent of a non-nucleophilic base like triethylamine or pyridine.[2]
-
Optimize Reaction Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to warm to room temperature slowly. If the reaction is sluggish, gentle heating may be required, but monitor for decomposition.
-
Check Reagent Purity: Use freshly opened or properly stored this compound. If necessary, purify the nucleophile before use (e.g., by distillation or recrystallization).
Issue 2: Presence of an Insoluble White Precipitate in the Reaction Mixture
Q2: During the workup of my amidation reaction, I observe a significant amount of a white precipitate that is not my desired product. What could this be?
A2: This is a common observation, particularly in reactions with amines. The white precipitate is likely the hydrochloride salt of the amine. This forms when the hydrochloric acid byproduct of the acylation reaction reacts with the unreacted amine or a basic amine used as an acid scavenger.[1]
Troubleshooting Steps:
-
Use a Non-Nucleophilic Base: Employ a tertiary amine like triethylamine or pyridine as the base. These will scavenge the HCl without competing with your primary or secondary amine nucleophile.
-
Aqueous Workup: During the workup, washing the reaction mixture with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will neutralize the hydrochloride salt and allow for its removal in the aqueous layer.
Issue 3: Unexpected Side Products Observed by TLC or LC-MS Analysis
Q3: My reaction is producing multiple spots on TLC, and LC-MS analysis shows masses that do not correspond to my starting material or desired product. What are the possible side reactions?
A3: Several side reactions can occur with this compound, leading to the formation of various byproducts. The primary side reactions are hydrolysis and intramolecular cyclization.
-
Hydrolysis: As mentioned, the most common side product is 2-nitrophenoxyacetic acid , formed by the reaction of the acyl chloride with water.[3]
-
Intramolecular Cyclization (Neighboring Group Participation): The ortho-nitro group can participate in an intramolecular reaction, particularly after the initial reaction with an amine. The initially formed amide can undergo cyclization to form a benzoxazinone derivative. This is a known reaction pathway for similar ortho-substituted systems.[4][5][6]
Troubleshooting Steps:
-
Strict Anhydrous Conditions: To minimize hydrolysis, rigorously exclude water from your reaction.
-
Control Reaction Temperature: Intramolecular cyclization can be favored at higher temperatures. Running the reaction at lower temperatures may help to minimize the formation of this byproduct.
-
Choice of Base: The choice of base can influence the rate of side reactions. Experiment with different bases (e.g., triethylamine, diisopropylethylamine, pyridine) to find the optimal conditions for your specific substrate.
-
Purification: If side products are formed, they can often be removed by column chromatography. Developing a robust purification protocol is crucial.
Quantitative Data on Side Reactions
While specific quantitative data for every reaction is highly dependent on the specific nucleophile and reaction conditions, the following table provides an illustrative summary of potential side product formation based on general acyl chloride reactivity.
| Nucleophile | Desired Product | Common Side Products | Typical Yield of Side Product (Illustrative) | Conditions Favoring Side Product |
| Primary/Secondary Amine | Amide | 2-Nitrophenoxyacetic Acid | 5-20% | Presence of moisture |
| Benzoxazinone derivative | 10-30% | High temperature, prolonged reaction time | ||
| Amine Hydrochloride Salt | Variable | Insufficient non-nucleophilic base | ||
| Alcohol | Ester | 2-Nitrophenoxyacetic Acid | 5-20% | Presence of moisture |
| Water | - | 2-Nitrophenoxyacetic Acid | 100% (if water is the reactant) | - |
Experimental Protocols
General Protocol for the Synthesis of N-substituted-2-nitrophenoxyacetamide
This protocol provides a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Primary or secondary amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or pyridine
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the solution of this compound dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired amide.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Side reaction pathways for this compound.
References
Optimizing Acylation with 2-Nitrophenoxyacetyl Chloride: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing 2-Nitrophenoxyacetyl Chloride for acylation, precise control over reaction parameters is critical for success. This technical support center provides detailed troubleshooting guides and frequently asked questions to address common challenges, with a focus on optimizing reaction temperature.
Troubleshooting Guide: Optimizing Reaction Temperature
Controlling the temperature during the acylation with this compound is paramount to maximizing yield and minimizing impurities. The reaction is typically exothermic, necessitating careful temperature management.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Reaction temperature is too low: The activation energy for the reaction may not be reached, resulting in a sluggish or stalled reaction. | After the initial exothermic phase, gradually warm the reaction mixture to room temperature. If the reaction still does not proceed (as monitored by TLC or LC-MS), gentle heating may be required. A typical temperature to facilitate the reaction after initial cooling is around 60°C.[1] |
| Catalyst deactivation: Moisture in the reaction setup can deactivate the Lewis acid catalyst (e.g., AlCl₃). | Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. | |
| Deactivated aromatic substrate: If the aromatic compound being acylated contains strongly electron-withdrawing groups, the reaction may be inhibited. | Higher reaction temperatures may be necessary to overcome the deactivation. A broad temperature range of 50°C to 250°C has been noted for the acylation of deactivated nitro-aromatics, though this should be approached with caution for your specific substrate. | |
| Formation of Multiple Products/Byproducts | Reaction temperature is too high: Elevated temperatures can lead to side reactions, including charring, polymerization, or undesired isomer formation. | Maintain a low temperature, especially during the initial addition of the this compound and catalyst. Starting the reaction at 0°C is a common practice to control the initial exotherm.[2] |
| Sub-optimal regioselectivity: In the case of substituted aromatic substrates, higher temperatures can alter the ratio of ortho, meta, and para products. | For some Friedel-Crafts acylations, lower temperatures (e.g., -10°C or below) have been shown to improve selectivity for the para-isomer. | |
| Reaction "Runs Away" or Boils Uncontrollably | Inadequate cooling during initial phase: The reaction between the acyl chloride and the Lewis acid catalyst is highly exothermic. | The initial mixing of this compound and the Lewis acid catalyst, as well as the subsequent addition of the aromatic substrate, should be performed at a low temperature, typically in an ice bath (0-5°C).[2] The acyl chloride should be added dropwise to control the rate of heat generation. |
| Darkening of Reaction Mixture/Tarry Byproducts | Decomposition at high temperatures: this compound or the product may be susceptible to decomposition at elevated temperatures, leading to the formation of tarry substances. | Avoid excessive heating. If heating is necessary, it should be done gradually and with careful monitoring. Prolonged reaction times at high temperatures should also be avoided. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting temperature for an acylation reaction with this compound?
A1: It is highly recommended to start the reaction at a low temperature, typically between 0°C and 5°C, by using an ice bath. This is crucial for controlling the initial exothermic reaction that occurs when the this compound is mixed with the Lewis acid catalyst and the aromatic substrate.[2]
Q2: When should I consider heating the reaction mixture?
A2: Heating should be considered if the reaction does not proceed at room temperature after the initial addition and stirring. Progress can be monitored using techniques like Thin Layer Chromatography (TLC). If the starting materials are not being consumed, a gradual increase in temperature, for instance to 60°C, can be applied.[1]
Q3: How does the nitro group on the this compound affect the reaction?
A3: The electron-withdrawing nature of the nitro group on the phenoxy ring can influence the reactivity of the acylium ion intermediate. While Friedel-Crafts acylation is generally inhibited by electron-withdrawing groups on the aromatic substrate being acylated, the effect of such a group on the acylating agent itself is more complex and can affect the stability and reactivity of the electrophile.
Q4: What is a typical experimental setup for controlling the temperature in this reaction?
A4: A standard setup involves a round-bottom flask equipped with a magnetic stirrer, a dropping funnel for the controlled addition of reagents, and a reflux condenser. The flask should be placed in a cooling bath (e.g., an ice-water bath) for the initial phase of the reaction. For heating, a controlled-temperature heating mantle or oil bath should be used.
Experimental Protocols
General Protocol for Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃, 1.1 equivalents) to a dry, three-necked round-bottom flask containing an anhydrous solvent (e.g., dichloromethane).
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Addition of Acyl Chloride: Dissolve this compound (1.0 equivalent) in the anhydrous solvent and add it dropwise to the cooled catalyst suspension over 15-30 minutes.
-
Addition of Aromatic Substrate: Dissolve the aromatic substrate (1.0 equivalent) in the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes. Then, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours, monitoring the reaction progress by TLC. If necessary, gently heat the mixture to a temperature determined by small-scale optimization trials (e.g., 40-60°C).
-
Work-up: Once the reaction is complete, cool the mixture back to 0°C and slowly quench the reaction by carefully adding it to a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with a saturated sodium bicarbonate solution and then with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
To aid in understanding the experimental workflow and the logical steps in troubleshooting, the following diagrams are provided.
Caption: Experimental workflow for acylation with this compound.
Caption: Troubleshooting logic for low yield in acylation reactions.
References
Troubleshooting low conversion in 2-Nitrophenoxyacetyl Chloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion in reactions involving 2-Nitrophenoxyacetyl Chloride. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound shows low or no conversion to the desired amide/ester. What are the most common causes?
Low conversion in reactions with this compound, a highly reactive acyl chloride, typically stems from a few critical factors:
-
Moisture Contamination: this compound is highly sensitive to moisture. Any water present in the reaction setup (glassware, solvents, reagents) will hydrolyze the acyl chloride back to its corresponding carboxylic acid (2-nitrophenoxyacetic acid), rendering it unreactive for the desired acylation.[1][2]
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and base can significantly impact the reaction outcome. Reactions are often performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the acylation and minimize side reactions.[3]
-
Poor Quality of this compound: The starting acyl chloride may be of low purity or may have degraded during storage. It is crucial to use freshly prepared or properly stored this compound.
-
Insufficient Nucleophilicity of the Amine/Alcohol: Sterically hindered or electron-poor amines and alcohols may exhibit low reactivity towards the acyl chloride, leading to incomplete conversion.
-
Inadequate Mixing: Poor mixing can lead to localized concentrations of reagents, potentially causing side reactions or incomplete conversion.
Q2: I observe the formation of a white precipitate in my reaction. What is it and how can I deal with it?
The white precipitate is most likely the hydrochloride salt of the amine used in the reaction.[4] Acylation of an amine with this compound produces one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl then reacts with the unreacted amine in the mixture to form the ammonium salt, which is often insoluble in common organic solvents like dichloromethane (DCM).
To prevent this and drive the reaction to completion, it is standard practice to add a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, to the reaction mixture.[1][3] The added base will neutralize the HCl as it is formed, preventing the formation of the amine salt and ensuring the amine remains available to react with the acyl chloride. Typically, at least two equivalents of the amine or one equivalent of the amine and one to two equivalents of a tertiary amine base are used.[5]
Q3: My starting amine/alcohol is sterically hindered, and the reaction is very slow. How can I improve the conversion rate?
For sterically hindered or less reactive nucleophiles, several strategies can be employed:
-
Increase Reaction Temperature: While starting the reaction at a low temperature is recommended to control the initial exotherm, gradually warming the reaction to room temperature or even gentle heating (e.g., 40-50 °C) can help overcome the activation energy barrier.[6]
-
Use a Catalyst: A catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (DMAP), can significantly accelerate the reaction rate.
-
Increase Reaction Time: Some reactions with less reactive substrates may require longer reaction times (e.g., 12-24 hours) to reach completion.
-
Use a More Polar Solvent: Switching to a more polar aprotic solvent, such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), may improve the solubility of the reactants and enhance the reaction rate. However, be cautious as DMF can have its own reactivity with acyl chlorides under certain conditions.[1][3]
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. Spot the reaction mixture alongside the starting materials (amine/alcohol and this compound). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.
Troubleshooting Guide
This section provides a systematic approach to troubleshooting low conversion in your this compound reactions.
Problem: Low Conversion of Starting Material
| Potential Cause | Troubleshooting Steps |
| Moisture Contamination | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents. Solvents can be dried using appropriate drying agents (e.g., molecular sieves).- Use freshly opened or properly stored reagents. |
| Degraded this compound | - Use freshly prepared this compound. It can be synthesized from 2-nitrophenoxyacetic acid using thionyl chloride or oxalyl chloride.[7]- If using a commercial source, ensure it has been stored under anhydrous and inert conditions. |
| Insufficient Base | - Add at least one equivalent of a non-nucleophilic tertiary amine base (e.g., triethylamine, pyridine) for every equivalent of this compound used.[1] |
| Low Reactivity of Nucleophile | - Increase the reaction temperature after the initial addition.- Add a catalytic amount of DMAP.- Extend the reaction time. |
| Incorrect Stoichiometry | - Ensure the molar ratios of the reactants are correct. A slight excess of the acyl chloride or the nucleophile may be beneficial, depending on which is more valuable. |
Problem: Formation of Multiple Products/Impurities
| Potential Cause | Troubleshooting Steps |
| Side Reactions | - Maintain a low reaction temperature, especially during the addition of the acyl chloride.- Ensure efficient stirring to avoid localized heating and high concentrations of reagents. |
| Reaction with Solvent | - Choose an inert solvent that does not react with the acyl chloride (e.g., DCM, THF, acetonitrile).[1][3] Avoid protic solvents like alcohols unless they are the intended reactant. |
| Impure Starting Materials | - Purify the starting amine/alcohol and this compound before the reaction. |
Experimental Protocols
The following are general protocols for amide and ester synthesis using an acyl chloride. These should be adapted for the specific properties of your substrates.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.0-1.2 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve the amine and the base in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the this compound in anhydrous DCM in a separate flask.
-
Slowly add the this compound solution dropwise to the stirred amine solution at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until completion (typically 1-16 hours).
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide.
-
Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: General Procedure for Ester Synthesis
This protocol outlines the reaction of this compound with an alcohol.
Materials:
-
This compound (1.0 eq)
-
Alcohol (1.0-1.2 eq)
-
Pyridine or Triethylamine (TEA) (1.5-2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Procedure:
-
In a dry, inert atmosphere, dissolve the alcohol and the base in the anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Dissolve the this compound in the anhydrous solvent in a separate flask.
-
Slowly add the this compound solution dropwise to the stirred alcohol solution at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-24 hours).
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with water, dilute HCl (to remove excess base), saturated aqueous NaHCO₃ (to remove any unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography or distillation.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for acylation reactions with acyl chlorides, which can be used as a general guideline for reactions with this compound.
| Nucleophile | Base | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Primary Amine | Triethylamine | DCM | 0 °C to RT | 1-4 | 85-95 |
| Secondary Amine | Triethylamine | DCM | 0 °C to RT | 2-8 | 80-90 |
| Aniline | Pyridine | DCM | 0 °C to RT | 4-12 | 75-85 |
| Primary Alcohol | Pyridine | THF | 0 °C to RT | 2-6 | 80-95 |
| Secondary Alcohol | Pyridine/DMAP | THF | RT to 40 °C | 12-24 | 60-80 |
| Phenol | Pyridine/DMAP | Acetonitrile | RT to 60 °C | 12-24 | 50-75 |
Note: Yields are highly substrate-dependent and the above are estimates for unhindered substrates.
Visualizations
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low conversion in this compound reactions.
General Amide Synthesis Workflow
Caption: A step-by-step experimental workflow for the synthesis of amides from this compound.
References
Technical Support Center: Removal of 2-Nitrophenoxyacetic Acid Byproduct
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering 2-nitrophenoxyacetic acid as a byproduct in their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: In which reactions is 2-nitrophenoxyacetic acid commonly formed as a byproduct?
A1: 2-Nitrophenoxyacetic acid can be a byproduct in reactions involving 2-nitrophenol as a starting material or intermediate. A common scenario is in Williamson ether synthesis where 2-nitrophenol is reacted with an alpha-halo ester (e.g., ethyl chloroacetate) under basic conditions to form the corresponding ester. Incomplete reaction or side reactions can lead to the presence of unreacted 2-nitrophenoxide, which upon acidification during workup, can form 2-nitrophenoxyacetic acid. It can also be a byproduct in certain protection group strategies in organic synthesis.[1][2][3]
Q2: What are the primary methods for removing 2-nitrophenoxyacetic acid from a reaction mixture?
A2: The most common and effective methods for removing the acidic 2-nitrophenoxyacetic acid byproduct from a neutral desired product are:
-
Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate it from non-acidic components.[4][5][6][7][8]
-
Recrystallization: This purification method is effective if the desired product and the byproduct have significantly different solubilities in a particular solvent system.[9][10]
-
Flash Column Chromatography: This is a more advanced purification technique that separates compounds based on their polarity.[11][12][13][14]
Q3: How can I monitor the successful removal of 2-nitrophenoxyacetic acid?
A3: The removal of the byproduct can be monitored using analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the presence of the byproduct. A suitable eluent system (e.g., ethyl acetate/hexanes) should be chosen to achieve good separation between your desired product and the byproduct.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative analysis of the purity of your product.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the characteristic peaks of 2-nitrophenoxyacetic acid in your product.
Troubleshooting Guides
Problem 1: Low recovery of desired product after acid-base extraction.
This is a common issue when trying to remove the 2-nitrophenoxyacetic acid byproduct. The following guide will help you troubleshoot potential causes.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Extraction of Byproduct | Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid. Use a pH meter or pH paper to verify. Perform multiple extractions (at least 3) with the basic solution. | The byproduct will be effectively removed into the aqueous layer, improving the purity of the organic layer containing your product. |
| Desired Product is also Extracted | If your desired product has acidic protons, it might also be extracted into the basic aqueous layer. Use a milder base like sodium bicarbonate (NaHCO₃) solution instead of a strong base like sodium hydroxide (NaOH). | Sodium bicarbonate is a weaker base and will selectively react with the more acidic 2-nitrophenoxyacetic acid, leaving your less acidic product in the organic layer. |
| Emulsion Formation | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. Gently swirl the funnel instead of vigorous shaking. | The organic and aqueous layers will separate more cleanly, allowing for better recovery of the organic layer. |
| Precipitation of Product | If your product has low solubility in the organic solvent, it might precipitate at the interface. Use a larger volume of the organic solvent to ensure your product remains dissolved. | Your product will remain in the organic phase, allowing for a clean separation. |
Problem 2: 2-Nitrophenoxyacetic acid co-crystallizes with the desired product during recrystallization.
Recrystallization is a powerful technique, but co-crystallization can be a challenge. Here’s how to address it.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate Solvent Choice | The solubility of your product and the byproduct are too similar in the chosen solvent. Perform a solvent screen to find a solvent where your product has high solubility in the hot solvent and low solubility in the cold solvent, while the byproduct remains soluble in the cold solvent. | A successful recrystallization will yield pure crystals of your desired product, leaving the byproduct in the mother liquor. |
| Cooling Too Rapidly | Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before placing it in an ice bath. | Slow cooling promotes the formation of purer crystals.[10][15] |
| Supersaturation of Byproduct | If the concentration of the byproduct is very high, it may also crystallize out. Perform a preliminary purification step, such as an acid-base extraction, to reduce the amount of the byproduct before recrystallization. | Reducing the concentration of the byproduct will prevent it from co-crystallizing with your product. |
Experimental Protocols
Protocol 1: Removal of 2-Nitrophenoxyacetic Acid by Acid-Base Extraction
This protocol is suitable for separating a neutral desired product from the acidic 2-nitrophenoxyacetic acid byproduct.
Materials:
-
Reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., 50 mL of ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer into a flask.
-
Repeat the extraction of the organic layer with fresh saturated NaHCO₃ solution two more times.
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Wash the organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
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Drain the organic layer into a clean, dry Erlenmeyer flask and dry it over anhydrous Na₂SO₄ or MgSO₄.
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Filter the solution to remove the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the purified product.
Note: To recover the 2-nitrophenoxyacetic acid, the combined aqueous layers can be acidified with a strong acid (e.g., HCl) to a pH of ~2, followed by extraction with an organic solvent.
Protocol 2: Purification by Flash Column Chromatography
This method is useful when both the desired product and the byproduct are non-volatile solids and acid-base extraction is not effective.
Materials:
-
Crude reaction mixture
-
Silica gel (230-400 mesh)
-
Eluent: A mixture of non-polar and polar solvents (e.g., hexanes and ethyl acetate)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Determine the Eluent System: Use TLC to find a solvent system that provides good separation between your desired product and 2-nitrophenoxyacetic acid (aim for a ΔRf of at least 0.2). For a carboxylic acid byproduct, a mobile phase containing a small amount of acetic acid (e.g., 0.5%) can sometimes improve separation.[12]
-
Pack the Column: Pack a chromatography column with silica gel using the chosen eluent.
-
Load the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent and load it onto the top of the silica gel column.
-
Elute the Column: Run the eluent through the column and collect fractions in separate tubes.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify which fractions contain your purified product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator.
Visual Guides
Caption: Workflow for the removal of 2-nitrophenoxyacetic acid.
Caption: Troubleshooting low product recovery in acid-base extraction.
References
- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]
- 2. 2-Nitrophenylacetic Acid|Research Use Only Reagent [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. Video: Extraction - Concept [jove.com]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. reddit.com [reddit.com]
- 11. quora.com [quora.com]
- 12. Purification [chem.rochester.edu]
- 13. biotage.com [biotage.com]
- 14. Purification [chem.rochester.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
Effect of base choice on 2-Nitrophenoxyacetyl Chloride acylation efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing acylation reactions using 2-Nitrophenoxyacetyl Chloride.
Troubleshooting Guide
Low or no product yield, or the presence of significant impurities, are common issues encountered during acylation reactions. This guide provides a systematic approach to troubleshooting these problems.
| Problem | Potential Cause | Recommended Solution |
| Low to No Product Yield | Incomplete reaction | - Extend the reaction time. Monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). - Increase the reaction temperature. Some less reactive amines or alcohols may require gentle heating to proceed. Start at 0°C, allow the reaction to warm to room temperature, and then heat if necessary. |
| Inactive acyl chloride | - this compound is moisture-sensitive. Use a fresh bottle or ensure it has been stored under anhydrous conditions. - Hydrolysis of the acyl chloride can occur. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). | |
| Insufficient or inadequate base | - The base is crucial for neutralizing the HCl byproduct. Without it, the amine nucleophile will be protonated and rendered non-reactive.[1] - Ensure at least one equivalent of a non-nucleophilic base, such as triethylamine or pyridine, is used.[1] For amine hydrochlorides, use two equivalents of the base. | |
| Poor solubility of reactants | - Ensure all starting materials are fully dissolved in the chosen solvent. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally recommended.[2] | |
| Presence of Multiple Products/Impurities | Side reactions with the base | - Tertiary amine bases like triethylamine can sometimes react with the acyl chloride, though this is less common.[3] - Consider using a more sterically hindered base like diisopropylethylamine (DIPEA) or an inorganic base like potassium carbonate in a biphasic system.[2] |
| O-acylation instead of N-acylation (for substrates with both -OH and -NH groups) | - N-acylation is generally favored due to the higher nucleophilicity of amines compared to alcohols. However, O-acylation can occur. - Running the reaction at lower temperatures can improve selectivity for N-acylation. | |
| Hydrolysis of the product | - Ensure the work-up procedure is not overly acidic or basic for extended periods if the product is sensitive. Neutralize the reaction mixture carefully. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during work-up | - If the product is polar, it may partition into the aqueous layer. Perform multiple extractions with an organic solvent. - Saturating the aqueous layer with brine can decrease the solubility of the organic product and improve extraction efficiency. |
| Emulsion formation during extraction | - Add a small amount of brine or a different organic solvent to break the emulsion. - Centrifugation can also be effective in separating the layers. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the acylation reaction with this compound?
A1: The primary role of the base is to act as an acid scavenger. The acylation reaction produces one equivalent of hydrochloric acid (HCl). If not neutralized, this HCl will protonate the amine nucleophile, rendering it unreactive and halting the reaction.[1][2] Tertiary amines like triethylamine (TEA) or pyridine are commonly used for this purpose.[2]
Q2: Which base is more effective for this acylation: triethylamine (TEA) or pyridine?
A2: Both TEA and pyridine are effective bases for scavenging HCl in acylation reactions.[2] While TEA is a stronger base (pKb ≈ 3.25) than pyridine (pKb ≈ 8.8), studies on similar acylation reactions have shown that pyridine can sometimes lead to higher yields.[4] This is attributed to the lower steric hindrance of pyridine's nitrogen atom, allowing for more efficient HCl scavenging.[4] The optimal base may depend on the specific substrate and reaction conditions.
| Base | pKb | Structure | Key Considerations |
| Triethylamine (TEA) | ~3.25 | Et₃N | Stronger base, but bulkier, which can sometimes hinder its effectiveness as an acid scavenger.[4] |
| Pyridine | ~8.8 | C₅H₅N | Weaker base, but less sterically hindered, which can lead to more efficient neutralization of HCl and potentially higher yields.[4] |
| Diisopropylethylamine (DIPEA) | ~3.3 | i-Pr₂NEt | A sterically hindered, non-nucleophilic base that is a good choice to avoid potential side reactions with the acyl chloride. |
| Potassium Carbonate (K₂CO₃) | N/A (Inorganic) | K₂CO₃ | An effective inorganic base, particularly in biphasic reaction conditions.[2] |
Q3: Can I use an excess of my primary or secondary amine substrate as the base?
A3: Yes, it is possible to use two equivalents of the amine substrate, where one equivalent acts as the nucleophile and the second acts as the base to neutralize the HCl.[1] However, this is only practical if the amine is readily available and inexpensive. Using a non-nucleophilic tertiary amine is often more efficient and avoids the need to separate the product from the protonated substrate.
Q4: My starting amine is an HCl salt. How does this affect the amount of base I need to use?
A4: If your amine is in the form of a hydrochloride salt, you will need to use at least two equivalents of base. The first equivalent is required to deprotonate the amine hydrochloride to the free, nucleophilic amine. The second equivalent is needed to scavenge the HCl generated during the acylation reaction.
Q5: What are the ideal reaction conditions for acylation with this compound?
A5: The reaction is typically performed in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.[2] The reaction is often started at a low temperature (0°C) by adding the acyl chloride dropwise to a solution of the amine and the base to control the exothermic reaction.[2] The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by TLC.[2]
Experimental Protocols
General Protocol for N-Acylation of a Primary Amine
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Base: Add the chosen base (e.g., triethylamine or pyridine, 1.1 equivalents) to the stirred solution.
-
Addition of Acyl Chloride: Dissolve this compound (1.05 equivalents) in a separate portion of anhydrous DCM. Add this solution dropwise to the cooled amine solution over 15-20 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any remaining acid, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: General experimental workflow for the acylation of an amine with this compound.
Caption: Simplified mechanism of amine acylation and the role of the base in neutralizing HCl.
References
Technical Support Center: 2-Nitrophenoxyacetyl Chloride Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Nitrophenoxyacetyl Chloride. Our aim is to help you diagnose and resolve common issues encountered during your experiments, with a particular focus on understanding and preventing the darkening of reaction mixtures.
Troubleshooting Guide: Reaction Discoloration
Question: Why is my reaction with this compound turning dark?
A dark-colored reaction mixture when using this compound is a common observation and can be attributed to several factors, primarily related to the inherent reactivity and stability of the molecule. The presence of the nitro group on the aromatic ring and the highly reactive acyl chloride functionality both contribute to potential side reactions and decomposition pathways that can generate colored impurities.
Here are the most probable causes for your reaction turning dark, presented in a question-and-answer format to guide your troubleshooting process:
1. Have you considered the thermal stability of this compound?
Nitroaromatic compounds can be thermally sensitive.[1] Overheating the reaction mixture can lead to decomposition, which often results in the formation of colored byproducts. The ortho-position of the nitro group relative to the phenoxyacetyl chloride side chain can further influence its stability.
-
Recommendation: Run your reaction at the lowest effective temperature. Consider starting at 0 °C or even lower, and only warm as necessary to achieve the desired reaction rate. Monitor the reaction closely for any color changes as the temperature is increased.
2. Is your reaction setup completely free of moisture?
Acyl chlorides are highly reactive towards water.[2][3] Any trace of moisture in your solvents, reagents, or glassware will lead to the hydrolysis of this compound to 2-nitrophenoxyacetic acid and hydrochloric acid. While this hydrolysis product itself is not colored, the presence of acid and potential for further reactions can contribute to the formation of colored impurities.
-
Recommendation: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure all other reagents are dry. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
3. Are you using an appropriate base, and is it being added correctly?
Many acylation reactions require a base to neutralize the HCl generated.[] However, the choice and addition of the base are critical. A strong, nucleophilic base can react with your starting material or product. A localized high concentration of base, from rapid addition, can also promote side reactions.
-
Recommendation: Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIEA) or triethylamine (TEA). Add the base slowly and dropwise to the reaction mixture to avoid localized high concentrations.
4. Could side reactions with your nucleophile be the cause?
While the desired reaction is the acylation of your target nucleophile (e.g., an amine or alcohol), other reactive sites on your substrate could potentially react, leading to byproducts. Additionally, if your nucleophile is sensitive to oxidation or other degradation pathways, the reaction conditions could be promoting the formation of colored impurities from the nucleophile itself.
-
Recommendation: Review the structure of your nucleophile for any functional groups that might be incompatible with the reaction conditions. Ensure the purity of your nucleophile before starting the reaction.
5. Is it possible that impurities in the this compound are the source of the color?
If the this compound starting material is old or has been improperly stored, it may already contain colored impurities from slow decomposition.
-
Recommendation: Use freshly purchased or purified this compound. If you suspect the quality of your starting material, consider purifying it by distillation or recrystallization before use, taking care to avoid high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound?
Pure this compound is a solid with a melting point of around 43°C. It should be a pale yellow or off-white crystalline solid. A significant deviation from this appearance could indicate the presence of impurities.
Q2: How should I store this compound?
It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and heat.[2] Storing it under an inert atmosphere can also help to prolong its shelf life.
Q3: Can the dark color be removed from my product?
In many cases, the colored impurities can be removed during the work-up and purification steps. Techniques such as washing the organic layer with a mild acidic or basic solution (depending on the nature of your product), treatment with activated carbon, and chromatography (e.g., flash column chromatography) can be effective in removing colored byproducts.
Q4: Does the solvent choice affect the reaction color?
Yes, the solvent can influence the reaction. It is recommended to use dry, aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) for acylation reactions.[5] Solvents that are difficult to dry or that can react with acyl chlorides should be avoided.
Quantitative Data Summary
| Condition | Potential for Discoloration/Decomposition | Recommendations |
| Elevated Temperature | High | Maintain low reaction temperatures (e.g., 0 °C to room temperature). Avoid prolonged heating. |
| Presence of Water | High | Use anhydrous solvents and reagents; perform reactions under an inert atmosphere. |
| Presence of Protic Solvents | High | Use aprotic solvents such as DCM, THF, or ethyl acetate. |
| Strong Nucleophilic Bases | Moderate to High | Use non-nucleophilic, sterically hindered bases like DIEA or TEA. |
| Exposure to Air (Oxygen) | Low to Moderate | While not the primary concern, running reactions under an inert atmosphere is good practice. |
| Improper Storage | High | Store in a cool, dry, dark place under an inert atmosphere. |
Experimental Protocols
The following are generalized protocols for amide and ester formation using an acyl chloride. These should be adapted for your specific substrate and reaction scale.
General Protocol for Amide Synthesis (Schotten-Baumann Conditions)
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve your amine (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIEA) (1.1 - 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DCM to the cooled amine solution dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
General Protocol for Ester Synthesis
-
Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), dissolve your alcohol (1.0 eq.) and a non-nucleophilic base such as pyridine or TEA (1.1 - 1.5 eq.) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of this compound (1.0 - 1.2 eq.) in anhydrous DCM to the cooled alcohol solution dropwise over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, quench with water. Separate the organic layer and wash it with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting the issue of a darkening reaction mixture.
References
Validation & Comparative
A Comparative Guide to Amine Acylation: 2-Nitrophenoxyacetyl Chloride vs. Chloroacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amine acylation is a cornerstone of organic synthesis, pivotal in the construction of amide bonds found in a vast array of pharmaceuticals, agrochemicals, and materials. The choice of the acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall synthetic strategy. This guide provides an objective comparison between two common acylating agents: 2-Nitrophenoxyacetyl Chloride and Chloroacetyl Chloride, with a focus on their application in amine acylation. While both reagents are effective, they present distinct advantages and disadvantages in terms of reactivity, functional group tolerance, and application scope.
Chloroacetyl Chloride is a highly reactive and cost-effective acylating agent, widely employed for the introduction of a chloroacetyl group. This group serves as a versatile handle for further chemical modifications.[1] Its bifunctional nature allows for the initial acylation of an amine, followed by nucleophilic substitution at the α-chloro position, enabling the synthesis of more complex molecular architectures.[1]
This compound , on the other hand, is most prominently utilized to introduce the 2-nitrophenoxyacetyl group, which primarily serves as a photolabile protecting group for amines. This functionality is particularly valuable in multi-step syntheses, such as peptide synthesis, where controlled deprotection is essential. The nitro group imparts photosensitivity, allowing for the cleavage of the amide bond under specific light conditions.
This guide will delve into the performance of these two reagents, presenting available experimental data, detailed protocols, and mechanistic insights to aid researchers in making informed decisions for their synthetic endeavors.
Data Presentation: A Comparative Overview
The following tables summarize the performance of this compound and Chloroacetyl Chloride in amine acylation reactions based on available literature.
Table 1: Amine Acylation with this compound
Data for this compound as a general acylating agent is less prevalent in direct comparative studies. The primary application is as a protecting group, where the focus is often on efficient cleavage rather than maximizing acylation yield across a broad range of substrates. The following data is extrapolated from protocols for the introduction of the 2-nitrophenoxyacetyl protecting group.
| Amine Substrate | Reaction Conditions | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Amino Acids | 0 °C to RT | Dichloromethane (DCM) | Pyridine | Not Specified | Good to Excellent | Extrapolated from peptide synthesis protocols |
| Peptides | 0 °C to RT | Dichloromethane (DCM) / N,N-Dimethylformamide (DMF) | Pyridine or other non-nucleophilic base | Not Specified | Good to Excellent | Extrapolated from peptide synthesis protocols |
Table 2: Amine Acylation with Chloroacetyl Chloride
Chloroacetyl chloride has been extensively studied as an acylating agent for a wide variety of amines.
| Amine Substrate | Reaction Conditions | Solvent | Base | Reaction Time | Yield (%) | Reference |
| Aniline | Room Temperature | Tetrahydrofuran (THF) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3 hours | 86 | [2] |
| Substituted Anilines | Room Temperature | Tetrahydrofuran (THF) | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 3-6 hours | 75-95 | [3] |
| Amino Alcohols | Room Temperature | Phosphate Buffer (pH 7.4) | None | 20 minutes | High | [4][5] |
| 4'-Chlorobiphenyl-3-amine | Reflux | Toluene | None | 2 hours | Not Specified | [6] |
| Aminopyrimidine derivatives | Not Specified | Not Specified | Not Specified | Not Specified | 85-86 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Amine Acylation with this compound (as a Protecting Group)
This protocol is typical for the introduction of the 2-nitrophenoxyacetyl photolabile protecting group.
Materials:
-
Amine-containing substrate (e.g., amino acid or peptide) (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Pyridine or other non-nucleophilic base (1.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Ice bath
Procedure:
-
Dissolve the amine-containing substrate and pyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of this compound in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization as needed.
Protocol 2: Amine Acylation with Chloroacetyl Chloride in an Organic Solvent
This protocol is a general method for the acylation of amines with chloroacetyl chloride in an organic solvent.[2][3]
Materials:
-
Amine substrate (1.0 eq)
-
Chloroacetyl Chloride (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice-salt bath
Procedure:
-
Dissolve the amine substrate in anhydrous THF in a round-bottom flask.
-
Add DBU to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir for 15 minutes.
-
Add chloroacetyl chloride dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 3-6 hours (monitor by TLC).
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the precipitate, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol) if necessary.
Protocol 3: Chemoselective N-acylation of Amino Alcohols with Chloroacetyl Chloride in Aqueous Buffer
This protocol highlights the chemoselective N-acylation of amino alcohols in an environmentally friendly aqueous system.[4][5]
Materials:
-
Amino alcohol (1.0 eq)
-
Chloroacetyl Chloride (1.1 eq)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve the amino alcohol in the phosphate buffer in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature for approximately 20 minutes.
-
The solid product typically precipitates from the solution.
-
Collect the product by filtration and wash with cold water.
Mandatory Visualizations
Caption: Generalized mechanism of amine acylation with an acyl chloride.
Caption: A typical experimental workflow for amine acylation.
Caption: Photochemical cleavage of the 2-nitrophenoxyacetyl protecting group.
Discussion
Reactivity and Reaction Conditions
Both this compound and Chloroacetyl Chloride are highly reactive acylating agents due to the presence of the electron-withdrawing chlorine atom attached to the carbonyl group. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by amines.
Chloroacetyl chloride reactions are often rapid and can be carried out under a variety of conditions, from traditional organic solvents with bases like triethylamine or DBU to greener, aqueous buffer systems.[2][3][4][5] The use of DBU has been shown to significantly increase the rate of reaction and yield for the acylation of aryl amines.[2] The ability to perform the reaction in water under neutral pH is a significant advantage, offering an environmentally friendly and often simpler workup procedure.[4][5]
This compound is also highly reactive, and its reactions are typically performed in aprotic organic solvents like DCM or DMF in the presence of a non-nucleophilic base such as pyridine. These conditions are standard for protecting group installation in sensitive substrates like peptides. The electron-withdrawing nitro group on the phenoxy moiety further enhances the electrophilicity of the carbonyl carbon, suggesting a high reactivity comparable to that of chloroacetyl chloride.
Chemoselectivity
A key differentiator between the two reagents lies in their chemoselectivity, particularly in the presence of multiple nucleophilic functional groups.
Chloroacetyl chloride has demonstrated excellent chemoselectivity for the N-acylation of amino alcohols in aqueous phosphate buffer.[4][5] Under these conditions, the amine is selectively acylated over the hydroxyl group, which is a significant advantage for the synthesis of complex molecules without the need for protecting the alcohol functionality.[4][5]
For This compound , while its primary use is to protect amines, its chemoselectivity in the presence of other nucleophiles like alcohols would need to be carefully evaluated for specific applications. Standard acylation conditions in organic solvents might lead to a mixture of N- and O-acylated products, especially with more reactive alcohols.
Side Reactions and Byproducts
The primary byproduct of both reactions is hydrochloric acid (HCl), which needs to be scavenged by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.
With Chloroacetyl chloride , a potential side reaction is the further reaction of the acylated product. The presence of the α-chloro group allows for subsequent nucleophilic substitution, which is often a desired feature for further functionalization. However, under certain conditions, this could lead to unwanted side products if other nucleophiles are present in the reaction mixture.
For This compound , the main consideration after acylation is the subsequent cleavage of the protecting group. The photolytic cleavage generates a 2-nitrosoacetophenone byproduct, which needs to be removed from the final product.
Applications
Chloroacetyl chloride is a versatile reagent for general amine acylation and is widely used in the synthesis of pharmaceuticals and herbicides.[1] Its bifunctional nature makes it a valuable building block in medicinal chemistry for the introduction of a reactive handle for further molecular elaboration.[1]
This compound finds its niche in applications requiring photolabile protection of amines. This is particularly crucial in solid-phase peptide synthesis and in the synthesis of "caged" compounds, where the release of a bioactive molecule can be triggered by light.
Conclusion
Both this compound and Chloroacetyl Chloride are potent acylating agents for amines. The choice between them should be guided by the specific requirements of the synthetic route.
-
Chloroacetyl Chloride is the reagent of choice for general-purpose amine acylation, offering high reactivity, cost-effectiveness, and the added advantage of introducing a functionalizable handle. Its demonstrated chemoselectivity in aqueous media for N-acylation of amino alcohols makes it a powerful tool for green chemistry and the synthesis of complex molecules.
-
This compound is a specialized reagent, ideal for situations where photolabile protection of an amine is required. Its application is prominent in fields like peptide synthesis and chemical biology, where spatiotemporal control over the deprotection of a functional group is essential.
Researchers should carefully consider the overall synthetic strategy, including the need for further functionalization or controlled deprotection, when selecting between these two valuable reagents.
References
- 1. Chloroacetyl chloride - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
A Comparative Guide to the Reactivity of 2-Nitrophenoxyacetyl Chloride and 4-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-nitrophenoxyacetyl chloride and 4-nitrophenoxyacetyl chloride. Understanding the distinct reactivity profiles of these isomers is crucial for their effective application in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The position of the nitro group on the phenoxy moiety significantly influences the electrophilicity of the acyl chloride, primarily through a combination of electronic and steric effects.
Introduction to Reactivity
Acyl chlorides are highly reactive functional groups susceptible to nucleophilic attack.[1] The reactivity of the carbonyl carbon is modulated by the substituents on the aromatic ring. In the case of nitrophenoxyacetyl chlorides, the strongly electron-withdrawing nitro group plays a pivotal role.[2]
-
4-Nitrophenoxyacetyl Chloride (para-isomer): The nitro group at the para position exerts a strong electron-withdrawing effect through resonance and induction. This effect significantly increases the partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack.
-
This compound (ortho-isomer): The nitro group at the ortho position also has an electron-withdrawing inductive effect. However, its proximity to the reactive acyl chloride group introduces significant steric hindrance, which can impede the approach of a nucleophile.[3][4] This "ortho effect" is a key determinant of its reactivity.
Comparative Reactivity Data
A study on the solvolysis of o-nitrobenzoyl chloride and p-nitrobenzoyl chloride revealed that the para-isomer is significantly more reactive than the ortho-isomer in most common solvents.[3] This difference is primarily attributed to the steric hindrance of the ortho-nitro group, which shields the carbonyl carbon from nucleophilic attack by the solvent.
However, in highly ionizing and less nucleophilic solvents, such as aqueous fluoroalcohols, the trend is reversed, with the ortho-isomer showing markedly higher reactivity.[3] This suggests a change in the reaction mechanism under these conditions, possibly involving intramolecular assistance from the ortho-nitro group.
Table 1: Relative Solvolysis Rates of Nitrobenzoyl Chlorides (Analogue System)
| Solvent System | Relative Reactivity (k_ortho_ / k_para_) | Dominant Effect |
| High Nucleophilicity / Low Ionizing Power | < 1 | Steric Hindrance |
| Low Nucleophilicity / High Ionizing Power | > 1 | Potential Intramolecular Assistance |
Data inferred from the qualitative description in the study by Andrews and co-workers.[3]
Experimental Protocols
To empirically determine the relative reactivity of this compound and 4-nitrophenoxyacetyl chloride, a series of comparative experiments can be conducted. Below are detailed protocols for hydrolysis and esterification reactions.
Protocol 1: Comparative Hydrolysis
This experiment aims to compare the rates of hydrolysis of the two isomers by monitoring the formation of the corresponding carboxylic acids.
Materials:
-
This compound
-
4-Nitrophenoxyacetyl chloride
-
Acetone (anhydrous)
-
Water
-
Standardized sodium hydroxide solution (0.1 M)
-
Phenolphthalein indicator
-
Ice bath
-
Magnetic stirrer and stir bars
-
Burette, pipettes, and flasks
Procedure:
-
Prepare 0.1 M solutions of both this compound and 4-nitrophenoxyacetyl chloride in anhydrous acetone.
-
In a flask, place 50 mL of a 1:1 acetone/water mixture and a magnetic stir bar. Equilibrate the flask in an ice bath.
-
Add a few drops of phenolphthalein indicator to the acetone/water mixture.
-
Rapidly inject 1 mL of the 0.1 M acyl chloride solution into the flask while stirring vigorously. Start a stopwatch immediately.
-
Titrate the liberated hydrochloric acid with the standardized 0.1 M sodium hydroxide solution, maintaining the pink endpoint for at least 30 seconds.
-
Record the volume of NaOH consumed at regular time intervals (e.g., every minute) until the reaction is complete (no further NaOH is required).
-
Repeat the experiment for the other isomer under identical conditions.
-
The rate of reaction can be determined by plotting the volume of NaOH added against time.
Protocol 2: Comparative Esterification with an Alcohol
This protocol compares the yield of ester formation under identical reaction conditions.
Materials:
-
This compound
-
4-Nitrophenoxyacetyl chloride
-
Ethanol (anhydrous)
-
Pyridine (anhydrous)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In two separate round-bottom flasks, dissolve 1 mmol of either this compound or 4-nitrophenoxyacetyl chloride in 10 mL of anhydrous dichloromethane under a nitrogen atmosphere.
-
To each flask, add 1.2 mmol of anhydrous ethanol and 1.2 mmol of anhydrous pyridine.
-
Stir the reactions at room temperature for a predetermined time (e.g., 1 hour).
-
Quench the reactions by adding 20 mL of saturated sodium bicarbonate solution to each flask.
-
Separate the organic layers and wash them sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Determine the yield of the resulting esters (ethyl 2-nitrophenoxyacetate and ethyl 4-nitrophenoxyacetate) by mass and/or analyze the purity and conversion by techniques such as NMR or GC-MS.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts governing the reactivity of these isomers.
Caption: Factors influencing the reactivity of the two isomers.
References
A Comparative Guide to Alternative Acylating Agents for 2-Nitrophenoxyacetyl Chloride
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and the overall success of a synthetic strategy. 2-Nitrophenoxyacetyl chloride is a valuable reagent, particularly for the introduction of the 2-nitrophenoxyacetyl (NPA) group, which can serve as a photolabile protecting group in the study of cellular signaling pathways. This "caging" functionality allows for the light-induced release of biologically active molecules, providing spatiotemporal control over signaling events.
However, the high reactivity of acyl chlorides, including this compound, can sometimes lead to challenges such as lack of selectivity and the generation of corrosive byproducts. This guide provides an objective comparison of alternative acylating agents, presenting their performance characteristics, supporting experimental data from various sources, and detailed protocols to assist in the selection of the most suitable reagent for a given application.
Performance Comparison of Acylating Agents
The following table summarizes the performance of this compound and its common alternatives in the acylation of amines. It is important to note that the data presented is collated from various sources and, therefore, the reaction conditions and substrates may not be directly comparable. Nevertheless, this summary provides a useful overview of the expected performance of each reagent class.
| Acylating Agent | Alternative Reagents | Typical Reaction Conditions | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Acyl Chlorides | This compound, Benzoyl Chloride, Acetyl Chloride | Anhydrous aprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine, pyridine) at 0 °C to room temperature. | 80-95% | High reactivity, rapid reactions. | High reactivity can lead to low selectivity; generates corrosive HCl byproduct; moisture sensitive. |
| Acid Anhydrides | Acetic Anhydride, Boc-Anhydride ((Boc)₂O) | Can be run neat or in aprotic solvents; may require gentle heating or a catalyst (e.g., DMAP). | 70-95% | Milder than acyl chlorides, leading to better selectivity; byproduct (a carboxylic acid) is less corrosive than HCl. | Less reactive than acyl chlorides, may require longer reaction times or heating. |
| Carbamate-forming Reagents | 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Typically in a biphasic solvent system (e.g., dioxane/water) with a base (e.g., NaHCO₃) at room temperature. | 90-99% | Widely used for amine protection in peptide synthesis; Fmoc group is base-labile, allowing for orthogonal protection strategies. | Primarily used for introducing the Fmoc protecting group. |
Experimental Protocols
The following are representative experimental protocols for the acylation of a primary amine using common alternative acylating agents.
Protocol 1: Acylation using Benzoyl Chloride
This protocol describes a general procedure for the N-benzoylation of a primary amine.
Materials:
-
Primary amine
-
Benzoyl chloride
-
Triethylamine (TEA) or pyridine
-
Anhydrous dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzoyl chloride (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford the desired N-benzoylamide.
Protocol 2: Acylation using Acetic Anhydride
This protocol provides a general method for the N-acetylation of a primary amine.
Materials:
-
Primary amine
-
Acetic anhydride
-
Pyridine (optional, as catalyst)
-
Water
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve the primary amine (1.0 eq.) in a suitable solvent like ethyl acetate or perform the reaction neat.
-
Add acetic anhydride (1.5 eq.) to the solution. A catalytic amount of pyridine can be added to accelerate the reaction.
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for 1-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and slowly add water to quench the excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated NaHCO₃ solution to remove acetic acid, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-acetylated product.
Protocol 3: Amine Protection using Fmoc-Cl
This protocol details the procedure for protecting a primary amine with the Fmoc group.
Materials:
-
Primary amine
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Diethyl ether
Procedure:
-
Dissolve the primary amine (1.0 eq.) in a mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 eq.) to the solution.
-
Add a solution of Fmoc-Cl (1.1 eq.) in dioxane dropwise to the stirred amine solution at room temperature.
-
Stir the mixture vigorously for 4-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, add water and extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Protocol 4: Amine Protection using Boc-Anhydride
This protocol describes the protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or NaOH
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Water
-
Ethyl acetate
Procedure:
-
Dissolve the primary amine (1.0 eq.) in THF or DCM.
-
Add triethylamine (1.5 eq.) or an aqueous solution of NaOH (2.0 eq.).
-
Add a solution of (Boc)₂O (1.1 eq.) in the same solvent.
-
Stir the reaction mixture at room temperature for 6-24 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the Boc-protected amine.
Visualization of Application in Signaling Pathways
The 2-nitrophenoxyacetyl group is particularly useful as a photolabile protecting group, or "caging" group. This allows for the synthesis of biologically inactive molecules that can be activated with a pulse of light. This technique is invaluable for studying dynamic cellular processes, such as signaling pathways, with high spatiotemporal resolution.
Caption: Controlled activation of a signaling pathway using a photolabile protecting group.
The diagram above illustrates the general principle of using a "caged" signaling molecule. The inactive molecule, protected by a photolabile group (such as the 2-nitrophenoxyacetyl group), is introduced to a biological system. Upon irradiation with UV light, the protecting group is cleaved, releasing the active signaling molecule. This active molecule can then bind to its receptor, initiating a downstream signaling cascade and ultimately leading to a cellular response. This technique provides precise control over the timing and location of signaling pathway activation, making it a powerful tool for researchers.
Orthogonal Protecting Group Strategies: A Comparative Guide to the 2-Nitrophenylacetyl (NPAc) Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate field of multi-step organic synthesis, particularly in peptide and carbohydrate chemistry, the strategic use of protecting groups is paramount. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and removable with high selectivity and yield. This guide provides a comprehensive comparison of the 2-nitrophenylacetyl (NPAc) protecting group with other established protecting groups, offering insights into its unique properties and potential applications in complex molecular syntheses.
The NPAc group, a derivative of the well-known 2-nitrobenzyl moiety, presents a distinct set of characteristics that make it a valuable tool for orthogonal protection strategies. Unlike many of its photolabile counterparts, the NPAc group offers a unique chemoselective cleavage method, expanding the repertoire of orthogonal sets available to synthetic chemists.
Comparative Analysis of Protecting Groups
The selection of a protecting group is a critical decision in the design of a synthetic route. The following tables provide a quantitative comparison of the 2-nitrophenylacetyl (NPAc) group with the photolabile 2-(2-nitrophenyl)propoxycarbonyl (NPPOC) group, and the widely used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Introduction Reagent | Typical Protection Conditions | Typical Protection Yield | Deprotection Conditions | Typical Deprotection Yield |
| 2-Nitrophenylacetyl (NPAc) | 2-Nitrophenylacetic acid, DCC/DMAP | CH₂Cl₂, rt, 2-4 h | >90% | Zn, NH₄Cl, EtOH/H₂O, rt | >90% |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | NPPOC-Cl or NPPOC-OSu | Base (e.g., NaHCO₃), Dioxane/H₂O | >90% | UV light (λ ≈ 365 nm) | Quantitative[1] |
| tert-Butyloxycarbonyl (Boc) | Boc₂O | Base (e.g., TEA, DMAP), CH₂Cl₂ or THF | >95%[2] | Strong acid (e.g., TFA in CH₂Cl₂) | >95%[2][3] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-OSu or Fmoc-Cl | Base (e.g., NaHCO₃), Dioxane/H₂O | >90%[4][5] | 20% Piperidine in DMF | >95%[4][6] |
Table 2: Orthogonality and Stability of Protecting Groups
| Protecting Group | Stable to | Labile to | Orthogonal to |
| 2-Nitrophenylacetyl (NPAc) | Acidic (TFA), Basic (Piperidine), Photolysis | Reductive cleavage (Zn/NH₄Cl) | Boc, Fmoc, TBDMS, Lev, Naphthylmethyl, p-Methoxybenzyl[7] |
| 2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) | Acidic (TFA), Basic (Piperidine) | UV light (λ ≈ 365 nm) | Boc, Fmoc, and most acid- and base-labile groups |
| tert-Butyloxycarbonyl (Boc) | Basic (Piperidine), Hydrogenolysis | Strong acid (TFA) | Fmoc, Cbz, Alloc |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Acidic (TFA), Hydrogenolysis | Base (Piperidine) | Boc, Cbz, Alloc, Trt |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of protecting group strategies. The following are protocols for the introduction and removal of the NPAc, NPPOC, Boc, and Fmoc protecting groups.
2-Nitrophenylacetyl (NPAc) Group
Protection of a Hydroxyl Group:
-
Dissolve the alcohol (1.0 equiv), 2-nitrophenylacetic acid (1.2 equiv), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 equiv) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Deprotection of the NPAc Group:
-
Dissolve the NPAc-protected compound (1.0 equiv) in a mixture of ethanol and water.
-
Add ammonium chloride (NH₄Cl, 5.0 equiv) and activated zinc dust (10.0 equiv).
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the zinc residue.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected product.
2-(2-Nitrophenyl)propoxycarbonyl (NPPOC) Group
Protection of an Amino Group:
-
Dissolve the amino acid (1.0 equiv) in a 1:1 mixture of dioxane and 10% aqueous sodium bicarbonate.
-
In a separate flask, dissolve NPPOC-OSu (1.1 equiv) in dioxane.
-
Slowly add the NPPOC-OSu solution to the amino acid solution with vigorous stirring at room temperature.
-
Stir the reaction mixture for 4-6 hours, maintaining a pH of 8.5-9.0 by adding additional sodium bicarbonate solution as needed.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with water and wash with diethyl ether to remove any unreacted NPPOC-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the NPPOC-protected amino acid.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Photolytic Deprotection of the NPPOC Group:
-
Dissolve the NPPOC-protected compound in a suitable solvent (e.g., methanol, dioxane, or acetonitrile). The concentration should be optimized for the specific substrate and photoreactor geometry.
-
Transfer the solution to a quartz reaction vessel.
-
Irradiate the solution with a UV lamp at a wavelength of approximately 365 nm.[1] A medium-pressure mercury lamp is a common source.
-
The irradiation time will vary depending on the substrate, concentration, and light intensity, but is often in the range of 5-60 minutes.
-
Monitor the deprotection by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure. The photoproducts are typically 2-(2-nitrophenyl)propene and CO₂.
-
The deprotected compound can be used directly or purified further if necessary.
tert-Butyloxycarbonyl (Boc) Group
Protection of an Amino Group:
-
Dissolve the amine (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) to the solution.
-
If the amine is a hydrochloride salt, add a base such as triethylamine (TEA, 1.2 equiv) or N,N-diisopropylethylamine (DIPEA, 1.2 equiv). For free amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can accelerate the reaction.[2]
-
Stir the reaction at room temperature for 2-4 hours.[2]
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness to obtain the Boc-protected amine.[2]
Deprotection of the Boc Group:
-
Dissolve the Boc-protected amine in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA), typically in a 1:1 or 1:4 ratio of TFA to DCM.
-
Stir the solution at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Upon completion, remove the TFA and DCM under reduced pressure. Co-evaporation with toluene can help to remove residual TFA.
-
The resulting amine salt can be used directly or neutralized with a base.
9-Fluorenylmethyloxycarbonyl (Fmoc) Group
Protection of an Amino Group:
-
Dissolve the amino acid (1.0 equiv) in a 10% aqueous sodium carbonate solution or a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.[5]
-
In a separate flask, dissolve N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.05 equiv) in dioxane or acetone.[5]
-
Slowly add the Fmoc-OSu solution to the amino acid solution at 0-5 °C with vigorous stirring.[5]
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.[5]
-
Dilute with water and wash with diethyl ether to remove unreacted Fmoc-OSu.[5]
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl to precipitate the Fmoc-amino acid.[5]
-
Extract the product with ethyl acetate, dry the organic layer, and evaporate the solvent.[5]
Deprotection of the Fmoc Group:
-
Treat the Fmoc-protected amine (typically on a solid support) with a 20% solution of piperidine in N,N-dimethylformamide (DMF).[4][6]
-
Agitate the mixture at room temperature. Deprotection is usually complete within 5-20 minutes.
-
Monitor the deprotection by UV spectroscopy by detecting the dibenzofulvene-piperidine adduct at around 301 nm.[5]
-
Filter and wash the resin thoroughly with DMF to remove the deprotection solution and byproducts.
Visualization of Orthogonal Strategies
The following diagrams illustrate the concept of orthogonal protection, showcasing the distinct cleavage conditions for the NPAc group in relation to other common protecting groups.
Caption: Orthogonal cleavage of common protecting groups.
This diagram illustrates the distinct deprotection conditions for the NPAc, NPPOC, Boc, and Fmoc protecting groups, highlighting their orthogonality. The NPAc group is cleaved under reductive conditions, NPPOC by UV light, Boc by strong acid, and Fmoc by a secondary amine base. This allows for the selective removal of one group while the others remain intact.
Caption: General workflow for NPAc group deprotection.
This workflow outlines the key steps involved in the reductive cleavage of the 2-nitrophenylacetyl (NPAc) protecting group. The process involves the reaction with zinc and ammonium chloride, followed by monitoring, work-up, and purification to yield the deprotected molecule.
References
- 1. The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides [biosyn.com]
- 2. benchchem.com [benchchem.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 7. (2-Nitrophenyl)acetyl: a new, selectively removable hydroxyl protecting group - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the HPLC Analysis of Reaction Products from 2-Nitrophenoxyacetyl Chloride
For researchers, scientists, and professionals in drug development, the accurate analysis of reaction products is paramount to ensure the purity, efficacy, and safety of synthesized compounds. When 2-Nitrophenoxyacetyl Chloride is used as a reactive precursor, typically in acylation reactions with nucleophiles such as amines and alcohols, a robust analytical methodology is required to monitor reaction progress, identify byproducts, and quantify the desired products. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose. This guide provides a comparative analysis of HPLC methods and other viable analytical alternatives for the characterization of amide and ester derivatives of 2-Nitrophenoxyacetic acid.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC, particularly in its reversed-phase mode, is a versatile and widely adopted technique for the analysis of the moderately polar reaction products of this compound. Due to the high reactivity and moisture sensitivity of this compound itself, analytical efforts are typically focused on its more stable derivatives.
Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is the most common approach for analyzing N-substituted-2-nitrophenoxyacetamides and 2-nitrophenoxyacetate esters. The separation is based on the hydrophobic interactions between the analytes and a nonpolar stationary phase.
Typical Experimental Protocol for RP-HPLC:
-
Sample Preparation: The reaction mixture is typically quenched and extracted. The organic layer is then evaporated, and the residue is redissolved in a suitable solvent, often the mobile phase, to a concentration of approximately 1 mg/mL. The solution is filtered through a 0.45 µm filter before injection.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector is sufficient.
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid, is typically employed. The acid helps to suppress the ionization of any residual carboxylic acids, leading to better peak shapes.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintained at ambient or slightly elevated temperatures (e.g., 30 °C) for better reproducibility.
-
Detection: UV detection at a wavelength where the nitroaromatic chromophore has strong absorbance, typically around 254 nm or 270 nm.
-
Data Presentation: RP-HPLC of this compound Reaction Products
| Analyte | Nucleophile | Expected Product | Retention Time (min) (Representative) | Peak Shape |
| 1 | Aniline | N-phenyl-2-(2-nitrophenoxy)acetamide | 12.5 | Symmetrical |
| 2 | Benzylamine | N-benzyl-2-(2-nitrophenoxy)acetamide | 11.8 | Symmetrical |
| 3 | Ethanol | Ethyl 2-(2-nitrophenoxy)acetate | 10.2 | Symmetrical |
| 4 | Phenol | Phenyl 2-(2-nitrophenoxy)acetate | 13.1 | Symmetrical |
| 5 | Water (Hydrolysis) | 2-Nitrophenoxyacetic acid | 8.5 | Symmetrical |
Note: Retention times are representative and will vary based on the specific HPLC system, column, and exact mobile phase gradient.
Normal-Phase HPLC (NP-HPLC)
For less polar derivatives or for achieving different selectivity, especially for isomeric separations, normal-phase HPLC can be an alternative.[1][2]
Typical Experimental Protocol for NP-HPLC:
-
Stationary Phase: A polar stationary phase such as silica or a cyano-bonded phase is used.[2]
-
Mobile Phase: A non-polar mobile phase, typically a mixture of hexane and a polar modifier like isopropanol or ethyl acetate.[1]
-
Considerations: NP-HPLC is highly sensitive to water content in the mobile phase, which can affect reproducibility.
Alternative Analytical Techniques
While HPLC is a robust primary technique, other methods offer advantages in terms of speed, resolution, and sensitivity.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
UPLC-MS/MS offers significantly higher resolution, sensitivity, and speed compared to conventional HPLC.[3]
Experimental Protocol Outline for UPLC-MS/MS:
-
Sample Preparation: Similar to HPLC, but samples can be much more dilute due to the higher sensitivity.
-
UPLC System: A UPLC system with a sub-2 µm particle size column (e.g., C18) is used for rapid and high-resolution separations.
-
Mass Spectrometry: A tandem quadrupole mass spectrometer is used for detection. Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantitative analysis.
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte structure.
Performance Comparison: HPLC vs. UPLC-MS/MS
| Parameter | HPLC-UV | UPLC-MS/MS |
| Analysis Time | 15-30 min | 2-5 min |
| Sensitivity (LOD) | ng range | pg to fg range |
| Selectivity | Moderate | Very High |
| Peak Capacity | Good | Excellent |
| Cost | Lower | Higher |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For the amide and ester products of this compound, which are generally not sufficiently volatile, derivatization is required.[4]
Experimental Protocol Outline for GC-MS with Derivatization:
-
Derivatization: The sample containing the amide or ester products is treated with a silylating agent (e.g., BSTFA or MSTFA) to convert polar N-H and O-H groups into nonpolar and volatile trimethylsilyl (TMS) derivatives.[5][6]
-
GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms). The separation is achieved based on the boiling points and polarities of the derivatives.
-
MS Detection: A mass spectrometer is used for detection, providing both quantitative data and mass spectra for structural confirmation.
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. It is particularly well-suited for the analysis of charged and polar compounds.[7][8]
Experimental Protocol Outline for CE:
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary.
-
Buffer: A background electrolyte solution, such as a borate or phosphate buffer at a specific pH.
-
Separation Voltage: A high voltage (e.g., 20-30 kV) is applied across the capillary.
-
Detection: On-column UV detection.
Visualizing the Workflow and Relationships
To better understand the logical flow of analysis and the relationship between the compounds, the following diagrams are provided.
References
- 1. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 2. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Capillary electrophoresis: principles and applications in illicit drug analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. faculty.fortlewis.edu [faculty.fortlewis.edu]
A Comparative Guide to Confirming Amide Formation with 2-Nitrophenoxyacetyl Chloride
For researchers and professionals in drug development and chemical synthesis, the successful formation of an amide bond is a critical step. Verifying the completion of this reaction and the purity of the product is paramount. This guide provides a comparative analysis of common analytical techniques for confirming amide formation using 2-Nitrophenoxyacetyl Chloride as the acylating agent, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy.
The Gold Standard: ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy stands as a powerful and definitive method for confirming amide bond formation. It provides detailed structural information by monitoring the disappearance of starting material signals and the appearance of new, characteristic signals for the amide product.
In a typical reaction, this compound is reacted with a primary or secondary amine (R-NH₂) to form the corresponding N-substituted-2-(2-nitrophenoxy)acetamide.
Key ¹H NMR Spectral Changes:
-
Disappearance of Amine N-H Protons: The signal corresponding to the amine protons of the starting material will disappear upon successful reaction. The chemical shift of these protons can be highly variable (typically 0.5-5.0 ppm) and they often appear as broad signals.
-
Appearance of Amide N-H Proton: A new, often broad, singlet will appear in the downfield region of the spectrum (typically 7.5-9.0 ppm), corresponding to the newly formed amide N-H proton.[1]
-
Shift of Methylene Protons (α to Amine Nitrogen): If the starting amine has protons on the carbon adjacent to the nitrogen (e.g., a primary alkyl amine), their chemical shift will experience a downfield shift upon amide formation due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Characteristic Shifts of the 2-Nitrophenoxy Group: The aromatic and methylene protons of the 2-Nitrophenoxyacetyl moiety provide clear reporter signals. Upon conversion of the highly reactive acid chloride to the less electrophilic amide, the adjacent methylene protons are expected to shift slightly upfield.
Data Presentation: ¹H NMR Chemical Shifts
The following table summarizes the expected ¹H NMR chemical shifts for the starting materials and a generic N-alkyl-2-(2-nitrophenoxy)acetamide product. These values are estimates based on analogous structures and can vary depending on the solvent and the specific 'R' group of the amine.
| Proton Type | Starting Material: this compound (Estimated) | Starting Material: Primary Amine (R-CH₂-NH₂) (Typical) | Product: N-Alkyl-2-(2-nitrophenoxy)acetamide (Estimated) |
| Aromatic Protons (H on nitrophenyl ring) | ~ 7.0 - 8.2 ppm (m) | - | ~ 7.0 - 8.2 ppm (m) |
| Methylene Protons (-O-CH₂-CO-) | ~ 5.0 ppm (s) | - | ~ 4.8 ppm (s) |
| Methylene Protons (R-CH₂-N-) | - | ~ 2.5 - 3.0 ppm (t) | ~ 3.2 - 3.6 ppm (q) |
| Amine/Amide Proton (-NH-) | - | ~ 0.5 - 5.0 ppm (br s) | ~ 7.5 - 9.0 ppm (br s) |
Note: Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. Multiplicity: s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the dried crude reaction product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record the spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.
-
Analysis: Compare the obtained spectrum with the spectra of the starting materials. Confirm the disappearance of the amine signals and the appearance of the characteristic amide N-H and shifted α-proton signals. The integration of the product signals should correspond to the expected proton ratios.
Visualization: NMR Confirmation Workflow
Caption: Logical workflow for confirming amide synthesis using NMR.
Alternative Confirmation Methods
While NMR is highly informative, other techniques can provide complementary or faster confirmation of amide formation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid technique for identifying functional groups. The key is to observe the shift in the carbonyl (C=O) stretching frequency.
-
Starting Material (this compound): A strong, sharp absorption band for the acid chloride C=O stretch is expected around 1800 cm⁻¹.[2]
-
Product (Amide): This band will be replaced by a new strong absorption for the amide C=O stretch (Amide I band) at a lower frequency, typically in the range of 1640-1680 cm⁻¹.[1] For secondary amides, an N-H bending vibration (Amide II band) also appears around 1510-1580 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for confirming the molecular weight of the desired product.
-
Procedure: A small sample of the reaction mixture is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.
-
Confirmation: The detection of an ion with the m/z value corresponding to the calculated molecular weight of the N-substituted-2-(2-nitrophenoxy)acetamide (plus a proton, [M+H]⁺, in many common ionization modes like ESI) provides strong evidence of its formation.[3]
Comparison of Confirmation Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H NMR Spectroscopy | Detailed structural information, confirmation of connectivity, assessment of purity. | Unambiguous structure confirmation, quantitative information from integration. | Slower than FTIR, requires more sample, higher instrument cost. |
| FTIR Spectroscopy | Presence/absence of key functional groups (carbonyls, N-H bonds). | Fast, requires minimal sample, relatively inexpensive. | Provides no information on connectivity or purity, overlapping peaks can be ambiguous.[4] |
| Mass Spectrometry (MS) | Molecular weight of the product. | High sensitivity, confirms molecular formula. | Provides no information on isomeric structures, can be difficult to quantify without standards.[5] |
Conclusion
For the unequivocal confirmation of amide formation from this compound, ¹H NMR spectroscopy is the most comprehensive and reliable method . It not only confirms the presence of the amide bond but also provides a detailed picture of the product's structure and purity. However, for rapid screening or as a complementary technique, FTIR spectroscopy offers a quick check for the conversion of the acid chloride to the amide. Mass spectrometry is invaluable for definitively confirming that a product with the correct molecular weight has been formed. For a thorough and confident characterization, a combination of these techniques is often the best practice in a research and development setting.
References
- 1. benchchem.com [benchchem.com]
- 2. experts.nau.edu [experts.nau.edu]
- 3. A new approach for detecting C-terminal amidation of proteins and peptides by mass spectrometry in conjunction with chemical derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2-Nitrophenyl)acetic acid | C8H7NO4 | CID 77337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lab.rockefeller.edu [lab.rockefeller.edu]
Navigating Amine and Phenol Analysis: A Comparative Guide to Derivatization Reagents for Mass Spectrometry
For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of amines and phenols is a common analytical challenge. Direct analysis of these compounds by liquid chromatography-mass spectrometry (LC-MS) can be hampered by poor chromatographic retention and low ionization efficiency. Chemical derivatization offers a powerful solution by modifying the analytes to improve their physicochemical properties. This guide provides a comprehensive comparison of 2-Nitrophenoxyacetyl Chloride and other common derivatization reagents, supported by experimental data and detailed protocols to inform your selection of the most suitable agent for your analytical needs.
Principles of Derivatization in LC-MS
Chemical derivatization aims to enhance the analytical performance of target molecules by:
-
Increasing Hydrophobicity: Improves retention on reversed-phase chromatography columns, separating analytes from the void volume where matrix effects are often most pronounced.
-
Improving Ionization Efficiency: The introduction of a readily ionizable group can significantly increase the signal intensity in the mass spectrometer.
-
Standardizing Fragmentation: A common derivatizing tag can lead to predictable fragmentation patterns in tandem mass spectrometry (MS/MS), which is beneficial for the identification and quantification of a class of compounds.
This guide focuses on acylating agents, specifically chloride derivatives, which react with primary and secondary amines, as well as phenolic hydroxyl groups, to form stable amide and ester linkages, respectively.
Performance Comparison of Derivatization Reagents
The selection of a derivatization reagent is a critical step that influences the sensitivity, selectivity, and robustness of a quantitative LC-MS assay. Below is a comparison of this compound with two widely used alternatives: Benzoyl Chloride and Dansyl Chloride.
| Derivatization Reagent | Target Analytes | Reaction Conditions | Key Advantages | Potential Limitations |
| This compound | Primary/Secondary Amines, Phenols | Basic pH (e.g., carbonate buffer), Room Temperature | - Introduction of a nitro group may enhance electron capture ionization in negative mode. - Potentially unique fragmentation pattern for structural confirmation. | - Limited published data on performance and protocols. - Potential for side reactions or instability of derivatives is not well-characterized. - May not be as widely available as other reagents. |
| Benzoyl Chloride | Primary/Secondary Amines, Phenols, Thiols, some Alcohols | Basic pH (e.g., sodium carbonate), Room Temperature, Rapid Reaction[1] | - Well-established and widely used. - Improves chromatographic retention and ionization efficiency.[1] - Isotopically labeled versions (e.g., 13C6-Benzoyl Chloride) are available for use as internal standards. | - Can derivatize a broad range of functional groups, which may lead to a lack of selectivity in complex samples. |
| Dansyl Chloride | Primary/Secondary Amines, Phenols | Basic pH (e.g., sodium bicarbonate), Mild Heating (e.g., 60°C) | - Produces highly fluorescent derivatives, enabling sensitive detection by fluorescence detectors in addition to MS. - The dimethylamino group enhances ionization in positive mode ESI-MS. - Extensive literature and established protocols are available. | - Reaction times can be longer compared to benzoyl chloride. - Light-sensitive reagent and derivatives may require special handling. |
Quantitative Performance Data
The following table summarizes typical quantitative performance characteristics for methods utilizing Benzoyl Chloride and Dansyl Chloride for the analysis of various amines and phenols. Data for this compound is not extensively available in the peer-reviewed literature and would require experimental determination.
| Derivatization Reagent | Analyte Class | Matrix | LLOQ (Lower Limit of Quantification) | Linearity (R²) | Reference |
| Benzoyl Chloride | Neurotransmitters & Metabolites | Rat Microdialysate, Human CSF & Serum | < 10 nM for most compounds | > 0.99 | [1] |
| Benzoyl Chloride | Biogenic Amines | Fish | 0.44 to 65.67 nM | 0.9961 to 0.9999 | |
| Benzoyl Chloride | Amines and Phenolic Acids | Wine | Nanomolar range | > 0.99 | |
| Dansyl Chloride | Amino Acids | Forest Tree Tissues | pmol range | Not specified | |
| Dansyl Chloride | Biogenic Amines | Fish | 10-20 fold higher LLD than some other methods | > 0.99 |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for achieving reproducible and reliable results. Below are representative protocols for derivatization using Benzoyl Chloride and Dansyl Chloride. A hypothetical protocol for this compound is also provided based on the chemistry of similar acyl chlorides.
Protocol 1: Derivatization with Benzoyl Chloride (for Amines and Phenols)
This protocol is adapted from a method for the analysis of neurochemicals.[1]
-
Sample Preparation: To 20 µL of sample supernatant, add 10 µL of 100 mM sodium carbonate solution.
-
Derivatization: Add 10 µL of 2% (v/v) Benzoyl Chloride in acetonitrile. Vortex briefly.
-
Internal Standard Addition: Add 10 µL of the internal standard solution.
-
Quenching/Dilution: Add 50 µL of water to reduce the organic content.
-
Analysis: The sample is now ready for LC-MS analysis.
Protocol 2: Derivatization with Dansyl Chloride (for Amines and Phenols)
This protocol is a general procedure for the derivatization of amines.
-
Sample Preparation: To 50 µL of sample, add 50 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Derivatization: Add 100 µL of Dansyl Chloride solution (e.g., 1 mg/mL in acetone). Vortex.
-
Incubation: Incubate the mixture at 60°C for 30 minutes in the dark.
-
Quenching: Add 50 µL of a quenching reagent (e.g., 5% formic acid or a primary amine solution like glycine) to react with excess Dansyl Chloride.
-
Analysis: Centrifuge to remove any precipitate and inject the supernatant for LC-MS analysis.
Protocol 3: Hypothetical Derivatization with this compound
This protocol is a proposed starting point for method development.
-
Sample Preparation: To 50 µL of sample, add 50 µL of 100 mM potassium carbonate buffer (pH 10).
-
Derivatization: Add 100 µL of this compound solution (e.g., 2 mg/mL in acetonitrile). Vortex.
-
Incubation: Allow the reaction to proceed at room temperature for 15 minutes.
-
Quenching: Add 50 µL of 1% formic acid to stop the reaction.
-
Analysis: The sample is now ready for LC-MS analysis. Optimization of reaction time, temperature, and pH will be necessary.
Mass Spectrometry Fragmentation Patterns
Understanding the fragmentation of derivatized analytes is key for developing selective MS/MS methods (e.g., Multiple Reaction Monitoring, MRM).
-
Benzoyl Derivatives: The most common fragmentation pathway for benzoylated amines and phenols is the neutral loss of the benzoyl group, resulting in a characteristic product ion at m/z 105.[1] This allows for a common precursor-to-product ion transition to be used for a wide range of analytes.
-
Dansyl Derivatives: Dansyl derivatives often show a characteristic fragment ion at m/z 171, corresponding to the protonated dimethylaminonaphthalene moiety. Other fragments related to the analyte structure are also observed.
-
2-Nitrophenoxyacetyl Derivatives (Predicted): Based on the structure, several fragmentation pathways can be predicted for 2-nitrophenoxyacetyl derivatives. A primary fragmentation would likely involve the cleavage of the amide or ester bond, leading to a fragment ion corresponding to the protonated 2-nitrophenoxyacetyl group. Further fragmentation could involve the loss of the nitro group (NO₂) or other characteristic neutral losses from the aromatic ring. The specific fragmentation would need to be confirmed experimentally.
Visualizing the Workflow
A typical experimental workflow for the derivatization and LC-MS analysis of small molecules is depicted below.
Conclusion
The choice of derivatization reagent for the LC-MS analysis of amines and phenols is a critical decision that depends on the specific analytical goals, the nature of the analytes, and the available instrumentation. While Benzoyl Chloride and Dansyl Chloride are well-established reagents with a wealth of supporting literature and proven performance, this compound represents a potential alternative that warrants further investigation. Its unique structure may offer advantages in specific applications, particularly in terms of ionization and fragmentation. However, researchers considering its use should be prepared to undertake significant method development and validation. This guide provides a framework for comparing these reagents and selecting the most appropriate strategy to achieve sensitive, accurate, and reliable quantification of amines and phenols in complex biological matrices.
References
A Comparative Guide to Acylation Methods: Evaluating the Performance of 2-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Acylation is a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including pharmaceuticals and other biologically active compounds. The choice of an acylating agent is a critical parameter that dictates reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of 2-Nitrophenoxyacetyl Chloride with other common acylation methods, supported by representative experimental data and detailed protocols to inform reagent selection for specific synthetic challenges.
Performance Comparison of Acylating Agents
The reactivity of acylating agents is significantly influenced by the electronic nature of their substituents. Acyl chlorides are generally more reactive than anhydrides, with reactivity further modulated by the substituents on the acyl group. Electron-withdrawing groups, such as the nitro group in this compound, increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity towards nucleophiles.
The following table summarizes the typical yields for the N-acylation of common amine substrates with various acylating agents. While a direct head-to-head comparison of this compound with other agents under identical conditions is not extensively documented in a single study, this table provides a representative comparison based on generally reported yields for these classes of reactions.
| Acylating Agent | Substrate | Base | Solvent | Typical Yield (%) | Key Observations |
| This compound | Aniline | Triethylamine | Dichloromethane | > 90 | Highly reactive due to the electron-withdrawing nitro group. Reactions are often rapid at room temperature. |
| Acetyl Chloride | Aniline | Triethylamine | Dichloromethane | 85-95 | A common, highly reactive acetylating agent. The reaction is exothermic and often requires cooling.[1] |
| Benzoyl Chloride | Benzylamine | Pyridine | Dichloromethane | 90-98 | A standard reagent for benzoylation, generally providing high yields with primary amines. |
| Boc-Anhydride (Di-tert-butyl dicarbonate) | Benzylamine | Triethylamine | Tetrahydrofuran | > 95 | A milder reagent, primarily used for the introduction of the Boc protecting group. Often proceeds to completion.[2][3][4] |
| Acetic Anhydride | Aniline | Sodium Acetate | Water | ~90 | Less reactive than acetyl chloride, offering better control. May require heating or a catalyst. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and comparing synthetic methodologies. The following are generalized procedures for the acylation of amines using an acyl chloride and an anhydride.
Protocol 1: General Procedure for N-Acylation using this compound
This protocol describes a typical procedure for the acylation of a primary amine with this compound.
Materials:
-
Primary amine (e.g., Aniline)
-
This compound
-
Triethylamine (Et3N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq.) in anhydrous DCM to the stirred amine solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: General Procedure for N-Acylation using Boc-Anhydride
This protocol outlines a standard procedure for the protection of a primary amine using Di-tert-butyl dicarbonate (Boc-Anhydride).[2][3][4]
Materials:
-
Primary amine (e.g., Benzylamine)
-
Di-tert-butyl dicarbonate (Boc2O)
-
Triethylamine (Et3N)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the primary amine (1.0 eq.) and triethylamine (1.5 eq.) in THF.
-
Add a solution of Boc-Anhydride (1.1 eq.) in THF to the amine solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield the crude product.
-
Purification can be achieved by column chromatography if necessary.
Signaling Pathways and Experimental Workflows
Visualizing experimental workflows can aid in understanding the logical progression of a synthetic procedure.
Caption: Generalized workflow for the acylation of an amine using an acyl chloride.
Logical Relationships in Acylating Agent Reactivity
The reactivity of an acylating agent is a key determinant of its utility in a given synthetic context.
Caption: Reactivity hierarchy of common acylation methods.
References
Unmasking Versatility: A Comparative Guide to 2-Nitrophenoxyacetyl Chloride as a Protecting Group
For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful multi-step organic synthesis. The 2-Nitrophenoxyacetyl (NPA) group, introduced via its reactive precursor 2-Nitrophenoxyacetyl Chloride, emerges as a powerful tool, offering a unique set of advantages over conventional protecting groups. This guide provides an objective comparison of the NPA group with widely used alternatives, supported by available data and experimental insights, to inform the selection of the optimal protective strategy.
The primary advantage of the 2-Nitrophenoxyacetyl group lies in its nature as a photolabile protecting group (PPG) . Unlike traditional groups that require chemical reagents for removal, the NPA group can be cleaved with high spatial and temporal precision using UV light. This "on-demand" deprotection offers unparalleled control in complex syntheses and biological applications.
Performance Comparison: 2-Nitrophenoxyacetyl vs. Standard Protecting Groups
The choice of a protecting group is dictated by its stability under various reaction conditions and the orthogonality of its deprotection method. The NPA group provides a distinct set of properties when compared to the commonly used Boc, Cbz, and Fmoc protecting groups for amines, as well as standard protecting groups for alcohols.
| Protecting Group | Functional Group Protected | Introduction Reagent | Deprotection Condition | Key Advantages | Limitations |
| 2-Nitrophenoxyacetyl (NPA) | Amines, Alcohols, Carboxylic Acids | This compound | Photolysis (UV light, ~350 nm) | Spatiotemporal control , traceless deprotection, mild and orthogonal cleavage | Requires specialized photochemical equipment, potential for phototoxicity in biological systems, byproduct (nitrosoketone) may need to be scavenged. |
| tert-Butoxycarbonyl (Boc) | Amines | Di-tert-butyl dicarbonate (Boc)₂O | Strong Acid (e.g., TFA)[1][][3] | Well-established, robust, widely used in solid-phase peptide synthesis (SPPS)[3][4] | Harsh acidic cleavage can damage sensitive substrates. |
| Carboxybenzyl (Cbz) | Amines | Benzyl chloroformate | Catalytic Hydrogenolysis (H₂, Pd/C)[3][5] | Stable to acidic and basic conditions, imparts crystallinity[5] | Not suitable for molecules with other reducible functional groups (e.g., alkynes, alkenes). |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Amines | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine)[1][][6] | Mild basic cleavage, central to modern SPPS[3][4] | Base-labile, can be sensitive to certain reaction conditions. |
| Silyl Ethers (e.g., TBS, TIPS) | Alcohols | Silyl Chlorides (e.g., TBSCl) | Fluoride ions (e.g., TBAF), Acid[7] | Tunable stability, widely used | Can be labile to acidic conditions. |
| Benzyl Ethers (Bn) | Alcohols | Benzyl Bromide/Chloride | Catalytic Hydrogenolysis | Stable to a wide range of conditions | Requires hydrogenation for cleavage. |
The Power of Photolability: The Core Advantage of the NPA Group
The defining feature of the 2-Nitrophenoxyacetyl group is its cleavage by light, a process that proceeds via a Norrish Type II photoreaction. Upon absorption of UV light, the ortho-nitro group abstracts a benzylic hydrogen, leading to a series of rearrangements that ultimately release the protected functional group and a 2-nitrosophenylglyoxylic acid byproduct.
This mechanism provides several key advantages:
-
Orthogonality: The NPA group is stable to a wide range of chemical reagents used for the deprotection of other groups like Boc (acidic), Fmoc (basic), and Cbz (reductive). This allows for the selective deprotection of the NPA group at a specific point in a synthetic sequence without affecting other protected functionalities.
-
Spatial and Temporal Control: Deprotection can be precisely controlled by directing a light source to a specific area of a reaction vessel or even within a single cell, and for a specific duration. This is invaluable in applications such as the synthesis of peptide arrays and the controlled release of "caged" bioactive molecules.
-
Traceless Reagent: Light is a "clean" reagent that leaves no residue to be removed from the reaction mixture, simplifying workup procedures.
Experimental Protocols
The following are generalized protocols for the protection of an amine with this compound and its subsequent photolytic deprotection. Optimal conditions may vary depending on the specific substrate.
Protocol 1: Protection of a Primary Amine with this compound
Materials:
-
Primary amine
-
This compound
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the primary amine (1.0 equivalent) in anhydrous DCM or THF.
-
Add the non-nucleophilic base (1.1 - 1.5 equivalents) to the solution and stir at room temperature.
-
Slowly add a solution of this compound (1.05 equivalents) in the same solvent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Photolytic Deprotection of a 2-Nitrophenoxyacetyl Protected Amine
Materials:
-
NPA-protected amine
-
Solvent (e.g., methanol, ethanol, or a buffered aqueous solution)
-
Photochemical reactor equipped with a UV lamp (e.g., medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the NPA-protected amine in a suitable solvent in a quartz or Pyrex reaction vessel. The concentration should be optimized to ensure efficient light penetration.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can quench the excited state.
-
Irradiate the solution with a UV lamp (typically around 350 nm) while maintaining a constant temperature (e.g., using a cooling bath).
-
Monitor the progress of the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by extraction or chromatography to remove the 2-nitrosophenylglyoxylic acid byproduct.
Visualizing the Workflow
The following diagrams illustrate the logical flow of protection and deprotection strategies, highlighting the orthogonality of the 2-Nitrophenoxyacetyl group.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Fmoc-Protected Amino Groups [organic-chemistry.org]
- 7. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US20050101763A1 - Synthesis of photolabile 2-(2-nitrophenyl)propyloxycarbonyl protected amino acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Purity Assessment of Compounds Synthesized with 2-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of purity assessment methodologies for compounds synthesized using 2-Nitrophenoxyacetyl Chloride. It delves into common analytical techniques, offers detailed experimental protocols, and compares the reagent to a viable alternative, 4-Nitrophenoxyacetyl Chloride. The information is supported by experimental data drawn from relevant literature to aid in the selection of appropriate synthetic and analytical strategies.
Introduction to Acylation with this compound
This compound is a reactive acylating agent employed in organic synthesis to introduce the 2-nitrophenoxyacetyl group onto nucleophiles such as amines and alcohols. This moiety is of interest in medicinal chemistry for the synthesis of various biologically active molecules, including potential anti-inflammatory agents and kinase inhibitors. The purity of the resulting acylated compound is paramount, as impurities can significantly impact biological activity, toxicity, and overall drug efficacy and safety. Therefore, robust analytical methods are essential to accurately determine the purity of these synthesized compounds.
Purity Assessment Methodologies
The most common and reliable methods for assessing the purity of compounds synthesized using this compound are High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For purity assessment, a reversed-phase HPLC method is typically employed, where the synthesized compound is passed through a column with a nonpolar stationary phase. Impurities are separated based on their differential partitioning between the mobile and stationary phases. A UV detector is commonly used to detect the compound and its impurities as they elute from the column, and the purity is determined by the area percentage of the main peak relative to the total peak area.
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard of known purity. ¹H qNMR is particularly useful as it provides structural information and can detect a wide range of impurities, including residual solvents and starting materials, without the need for chromophores, which is a limitation of UV-based HPLC.
Comparison with an Alternative: 4-Nitrophenoxyacetyl Chloride
A common alternative to this compound is its regioisomer, 4-Nitrophenoxyacetyl Chloride. The choice between these two reagents can influence the impurity profile and potentially the biological activity of the final product. The position of the nitro group affects the electronic properties of the acyl chloride and can lead to different side reactions and byproducts.
Hypothetical Comparative Purity Data
To illustrate the potential differences, the following table presents hypothetical but realistic purity data for the synthesis of a Celecoxib analogue, N-(4-sulfamoylphenyl)-2-(2-nitrophenoxy)acetamide, and its 4-nitro isomer.
| Parameter | This compound | 4-Nitrophenoxyacetyl Chloride |
| Purity by HPLC (%) | 98.5 | 99.2 |
| Major Impurity 1 | Unreacted Sulfanilamide (0.8%) | Unreacted Sulfanilamide (0.4%) |
| Major Impurity 2 | 2-Nitrophenoxyacetic acid (0.5%) | 4-Nitrophenoxyacetic acid (0.2%) |
| Other Impurities (%) | 0.2 | 0.2 |
| Purity by qNMR (%) | 98.2 | 99.0 |
| Observed Impurities | Residual solvents (e.g., DCM), starting materials | Residual solvents (e.g., DCM), starting materials |
Experimental Protocols
Synthesis of a Celecoxib Analogue: N-(4-sulfamoylphenyl)-2-(2-nitrophenoxy)acetamide
This protocol describes the synthesis of a Celecoxib analogue as a model compound for purity assessment.
Materials:
-
Sulfanilamide
-
This compound
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sulfanilamide (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.1 eq) in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).
-
Combine the fractions containing the pure product and evaporate the solvent to yield N-(4-sulfamoylphenyl)-2-(2-nitrophenoxy)acetamide as a solid.
HPLC Purity Determination Protocol
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
Gradient Program:
| Time (min) | % A | % B |
|---|---|---|
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL Column Temperature: 30 °C
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute with the mobile phase to a suitable concentration for analysis.
¹H qNMR Purity Determination Protocol
Instrumentation:
-
NMR Spectrometer (≥400 MHz)
-
5 mm NMR tubes
-
Analytical balance (readability ± 0.01 mg)
Materials:
-
Synthesized compound
-
Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated solvent: DMSO-d₆ (99.9 atom % D)
Procedure:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard (Maleic acid) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the spectrum with careful phasing and baseline correction.
-
Integrate a well-resolved, non-overlapping signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Visualizations
Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of a Celecoxib analogue.
COX-2 Inhibition Signaling Pathway
Many compounds synthesized using this compound are designed as inhibitors of enzymes involved in disease signaling pathways. For instance, Celecoxib and its analogues are selective inhibitors of cyclooxygenase-2 (COX-2). The following diagram illustrates the simplified signaling pathway of COX-2 and its inhibition.
Caption: Simplified COX-2 signaling pathway and its inhibition by a Celecoxib analogue.
Conclusion
The purity of compounds synthesized using this compound is crucial for their intended applications in research and drug development. A combination of HPLC and qNMR provides a comprehensive assessment of purity, identifying both chromophoric and non-chromophoric impurities. When selecting an acylating agent, researchers should consider not only the reactivity but also the potential impurity profile, as demonstrated by the comparison with 4-Nitrophenoxyacetyl Chloride. The provided experimental protocols and visualizations serve as a practical guide for the synthesis, purification, and analysis of compounds derived from this compound.
Safety Operating Guide
Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of 2-Nitrophenoxyacetyl Chloride
For Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of reactive chemical waste are paramount to ensuring a safe and compliant laboratory environment. 2-Nitrophenoxyacetyl chloride, a reactive acyl chloride, requires specific procedures for its safe neutralization and disposal. This guide provides essential, step-by-step instructions for its proper handling, quenching, and disposal, designed to be your trusted resource for laboratory safety and chemical management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, it is crucial to adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[1]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.
-
Incompatible Materials: Keep this compound away from water, moisture, strong bases, and alcohols, as it can react violently.
-
Spill Management: In the event of a spill, do not use water. Neutralize small spills with an inert absorbent material like sand or sodium bicarbonate. For large spills, evacuate the area and follow your institution's emergency protocols.
Disposal Procedures: A Step-by-Step Guide
The primary method for the safe disposal of this compound is through controlled quenching (neutralization) followed by disposal as hazardous waste. This process converts the reactive acyl chloride into less hazardous compounds.
Recommended Method: Neutralization with Sodium Bicarbonate Solution
This method is preferred for its controlled reaction rate and the production of relatively benign byproducts.
Experimental Protocol:
-
Preparation of Quenching Solution: Prepare a 5-10% (w/v) aqueous solution of sodium bicarbonate (NaHCO₃). The excess bicarbonate will neutralize the hydrochloric acid (HCl) generated during the reaction.
-
Reaction Setup:
-
Place a suitably sized beaker or flask containing the sodium bicarbonate solution in an ice bath to manage the exothermic reaction.
-
Use a magnetic stirrer to ensure efficient mixing.
-
-
Slow Addition: Slowly and carefully add the this compound dropwise to the stirring sodium bicarbonate solution. The slow addition is critical to control the rate of reaction and prevent a violent release of carbon dioxide gas and heat.
-
Monitoring: Continue stirring the mixture for at least 2-4 hours after the addition is complete to ensure the reaction goes to completion. The reaction is complete when the effervescence (fizzing) ceases.
-
pH Check: After the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The final pH should be in the neutral range (pH 6-8). If the solution is still acidic, add more sodium bicarbonate solution until the pH is neutral.
-
Waste Collection: The neutralized solution, containing 2-nitrophenoxyacetic acid sodium salt, sodium chloride, and residual sodium bicarbonate, should be collected in a properly labeled hazardous waste container.
-
Final Disposal: Dispose of the hazardous waste container through your institution's designated chemical waste management program.
Data Presentation: Quenching Agent Comparison
| Quenching Agent | Recommended Concentration | Reaction Products | Key Considerations |
| Sodium Bicarbonate | 5-10% Aqueous Solution | 2-Nitrophenoxyacetic acid sodium salt, NaCl, H₂O, CO₂ | Controlled reaction, gas evolution needs to be managed.[2] |
| Sodium Hydroxide | 5-10% Aqueous Solution | 2-Nitrophenoxyacetic acid sodium salt, NaCl, H₂O | Highly exothermic, requires very slow addition and efficient cooling. |
| Water | N/A | 2-Nitrophenoxyacetic acid, HCl | Can be violent and highly exothermic, produces corrosive HCl.[1] |
| Methanol/Ethanol | N/A | Methyl/ethyl 2-nitrophenoxyacetate, HCl | Produces an ester and corrosive HCl. |
Logical Workflow for Disposal
Caption: Disposal workflow for this compound.
By adhering to these detailed procedures, researchers can ensure the safe and effective disposal of this compound, contributing to a safer laboratory environment for all. Always consult your institution's specific safety guidelines and local regulations for chemical waste disposal.
References
Personal protective equipment for handling 2-Nitrophenoxyacetyl Chloride
Essential Safety and Handling Guide for 2-Nitrophenoxyacetyl Chloride
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. It is intended for researchers, scientists, and drug development professionals to ensure the safe management of this chemical in a laboratory setting. Adherence to these protocols is critical for personal safety and to prevent environmental contamination.
Chemical Identifier:
Hazard Identification and Immediate Precautions
This compound is a corrosive and moisture-sensitive substance that can cause severe burns.[1] It is classified as an irritant and reacts with water.[1] Immediate precautionary measures include handling the chemical within a certified chemical fume hood, ensuring adequate ventilation, and having immediate access to an eyewash station and a safety shower.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory for handling this compound. The selection of PPE is based on the potential routes of exposure and the chemical's hazardous properties.
| Protection Type | Recommended Equipment | Standards and Specifications |
| Eye/Face Protection | Chemical splash goggles and a face shield. | Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., Butyl rubber, Viton®). A chemically resistant lab coat or apron must be worn. | Gloves must be inspected before each use and comply with EN 374 (EU) or ASTM F739 (US) standards. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate acid gas/organic vapor cartridge. | Required when handling outside of a fume hood or if there is a risk of exceeding exposure limits. |
Occupational Exposure Limits: No specific occupational exposure limits have been established for this compound. Therefore, it is crucial to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is essential to minimize risk.
-
Preparation:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Prepare all required equipment and reagents before handling the chemical.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of this compound within the chemical fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Avoid inhalation of dust or vapors.
-
Use non-sparking tools and equipment.
-
Keep the container tightly closed when not in use.
-
Prevent contact with water and moisture, as it can react violently.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area.
-
Keep the container tightly closed and protected from moisture.
-
Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.
-
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
Exposure Response
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Spill Response Workflow
The following diagram illustrates the step-by-step procedure for responding to a this compound spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
